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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-Cyclopropyl-2-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a focused examination of two fundamental physicochemical properties of N-Cyclopropyl-2-fluoropyridin-4-amine: its mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of two fundamental physicochemical properties of N-Cyclopropyl-2-fluoropyridin-4-amine: its molecular weight and exact mass. Tailored for professionals in drug discovery and chemical research, this document elucidates the theoretical basis of these parameters, outlines the advanced analytical techniques for their determination, and presents their precise values. By contextualizing this data within the broader landscape of medicinal chemistry, this guide serves as a critical resource for the synthesis, characterization, and application of this significant chemical entity.

Introduction: The Significance of N-Cyclopropyl-2-fluoropyridin-4-amine in Modern Drug Discovery

N-Cyclopropyl-2-fluoropyridin-4-amine is a heterocyclic compound of considerable interest in the field of medicinal chemistry. Its structure incorporates two key pharmacophoric elements: a 2-fluoropyridine scaffold and a cyclopropylamine moiety. The 2-fluoropyridine ring is a versatile building block in synthetic chemistry, often utilized in cross-coupling reactions to construct more complex molecular architectures for biological screening[1]. The fluorine substituent can modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets.

Simultaneously, the cyclopropylamine group is a privileged structural motif in drug design. It is known to impart favorable metabolic stability and can act as a crucial pharmacophore for various enzymes, including amine oxidases[1]. The combination of these structural features makes N-Cyclopropyl-2-fluoropyridin-4-amine a valuable intermediate for the synthesis of novel therapeutic agents across diverse disease areas, including neuroscience and oncology[1].

An accurate understanding of the molecule's fundamental properties, such as its molecular weight and exact mass, is a prerequisite for its effective use in research and development. These values are indispensable for compound verification, reaction monitoring, and the interpretation of analytical data.

Physicochemical Properties: Molecular Weight and Exact Mass

The precise mass of a molecule can be represented in two distinct, yet related, terms: molecular weight and exact mass.

  • Molecular Weight (Average Mass): This value is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. It is the value typically used in stoichiometric calculations for bulk materials.

  • Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element. This value is of paramount importance in high-resolution mass spectrometry, where it allows for the unambiguous determination of a molecule's elemental composition.

The key physicochemical data for N-Cyclopropyl-2-fluoropyridin-4-amine are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉FN₂Benchchem[1]
Molecular Weight 152.17 g/mol Benchchem[1]
Exact Mass 152.07498 DaPubChemLite[2]

Methodologies for Determination

The determination of molecular weight and exact mass is achieved through a combination of theoretical calculation and experimental verification, with mass spectrometry being the cornerstone analytical technique.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of the constituent atoms as found on the periodic table. For N-Cyclopropyl-2-fluoropyridin-4-amine (C₈H₉FN₂):

  • (8 x Avg. Atomic Mass of C) + (9 x Avg. Atomic Mass of H) + (1 x Avg. Atomic Mass of F) + (2 x Avg. Atomic Mass of N)

  • (8 x 12.011) + (9 x 1.008) + (1 x 18.998) + (2 x 14.007) = 152.17 g/mol

The exact mass is calculated by summing the masses of the most abundant isotopes of each element:

  • (8 x Mass of ¹²C) + (9 x Mass of ¹H) + (1 x Mass of ¹⁹F) + (2 x Mass of ¹⁴N)

  • (8 x 12.00000) + (9 x 1.00783) + (1 x 18.99840) + (2 x 14.00307) = 152.07498 Da

Experimental Verification: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive experimental technique for determining the exact mass of a small molecule and, by extension, confirming its elemental composition. Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the necessary mass accuracy and resolution to distinguish between molecules with the same nominal mass but different elemental formulas.

The general workflow for the determination of the exact mass of N-Cyclopropyl-2-fluoropyridin-4-amine using HRMS is as follows:

  • Sample Preparation: A dilute solution of the synthesized and purified compound is prepared in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically forms a protonated molecular ion, [M+H]⁺.

  • Mass Analysis: The ions are guided into the high-resolution mass analyzer, where their mass-to-charge ratio (m/z) is measured with high precision.

  • Data Processing: The resulting mass spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion. The measured m/z value is then used to calculate the exact mass of the neutral molecule.

The following diagram illustrates the conceptual workflow for determining the exact mass of a small molecule using high-resolution mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample N-Cyclopropyl-2- fluoropyridin-4-amine Solution Dilute Solution Sample->Solution Ionization Ionization (ESI) Solution->Ionization MassAnalyzer High-Resolution Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum ExactMass Exact Mass Determination Spectrum->ExactMass FinalResult Confirmed Exact Mass: 152.07498 Da ExactMass->FinalResult [M+H]⁺ → M

Caption: Workflow for Exact Mass Determination via HRMS.

Conclusion

The molecular weight (152.17 g/mol ) and exact mass (152.07498 Da) of N-Cyclopropyl-2-fluoropyridin-4-amine are foundational parameters for any research or development activities involving this compound. This guide has provided these values from authoritative sources and detailed the theoretical and experimental underpinnings of their determination. A firm grasp of these concepts and the associated analytical methodologies is essential for ensuring the scientific integrity and success of drug discovery programs that utilize this and other novel chemical entities.

References

  • PubChemLite. 1384264-25-8 (C8H9FN2). [Link][2]

Sources

Exploratory

N-Cyclopropyl-2-fluoropyridin-4-amine: Physicochemical Profiling and Solubility Dynamics in Drug Discovery

Executive Summary Structural and Physicochemical Architecture The synthetic utility and biological tractability of N-Cyclopropyl-2-fluoropyridin-4-amine stem from the synergistic stereoelectronic effects of its two prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Structural and Physicochemical Architecture

The synthetic utility and biological tractability of N-Cyclopropyl-2-fluoropyridin-4-amine stem from the synergistic stereoelectronic effects of its two primary functional groups. Understanding the causality behind these structural choices is critical for downstream application.

  • The 2-Fluoropyridine Core: The introduction of a highly electronegative fluorine atom adjacent to the pyridine nitrogen exerts a profound inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the pyridine nitrogen compared to an unsubstituted pyridine (pKa ~5.2) . By destabilizing the protonated pyridinium state, the 2-fluoro substitution renders the core weakly basic. This ensures the molecule remains largely unionized at physiological pH (7.4), thereby enhancing passive membrane permeability.

  • The N-Cyclopropyl Motif: The cyclopropyl group is a proven bioisostere for alkyl groups that imparts significant metabolic stability. The high s-character of the C-H bonds within the strained three-membered ring increases the bond dissociation energy, making it highly resistant to oxidative dealkylation by Cytochrome P450 enzymes . Furthermore, the cyclopropyl ring restricts the conformational flexibility of the exocyclic amine, locking the molecule into predictable vectors for target engagement.

StructuralMotifs Core N-Cyclopropyl-2-fluoropyridin-4-amine Fluoro 2-Fluoro Substitution Core->Fluoro Cyclo N-Cyclopropyl Group Core->Cyclo Amine 4-Amino Pyridine Core Core->Amine F_Effect1 Inductive Effect: Decreases Pyridine pKa Fluoro->F_Effect1 F_Effect2 Modulates Lipophilicity (LogP) Fluoro->F_Effect2 C_Effect1 Metabolic Stability: Resists CYP450 Oxidation Cyclo->C_Effect1 C_Effect2 Conformational Rigidity Cyclo->C_Effect2 A_Effect1 H-Bond Donor/Acceptor Amine->A_Effect1

Logical relationship between structural motifs and their physicochemical effects.

Table 1: Physicochemical Properties

(Values are calculated/predicted based on structural consensus for CAS 1564817-37-3)

PropertyValueCausality / Significance
Molecular Formula C8H9FN2Confirms chemical identity and atomic composition .
Molecular Weight 152.17 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski limits.
CAS Number 1564817-37-3Unique registry identifier for procurement and safety tracking .
Predicted LogP ~1.8 - 2.2Optimal lipophilicity for oral bioavailability and membrane partitioning.
Predicted pKa < 1.0 (Pyridine)Fluorine inductive effect prevents protonation at pH 7.4.
Topological Polar Surface Area ~25 - 30 ŲExcellent predictor for high blood-brain barrier (BBB) penetration.

Solubility Profile & Solvent Compatibility

Due to its low pKa and moderate lipophilicity, N-Cyclopropyl-2-fluoropyridin-4-amine exhibits a highly specific solubility profile. It is exceptionally soluble in polar aprotic solvents, making it highly tractable for cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki couplings) where it acts as a nucleophile or an electrophile precursor.

Conversely, its aqueous solubility is pH-dependent. At neutral pH (7.4), aqueous solubility is generally poor because the molecule remains unionized and lipophilic. Solubility increases in highly acidic media (pH < 2.0) where partial protonation of the exocyclic amine or pyridine core can occur.

Table 2: Solvent Compatibility Matrix
Solvent CategoryExamplesSolubility ProfileApplication Context
Polar Aprotic DMSO, DMF, NMP> 50 mg/mLHigh-throughput screening (HTS) stock solutions; SNAr reactions.
Halogenated Dichloromethane (DCM)> 30 mg/mLExtractions; building block solubilization for synthesis.
Alcohols Methanol, Ethanol10 - 20 mg/mLRecrystallization; HPLC mobile phase components.
Aqueous Buffers PBS (pH 7.4)< 0.1 mg/mLRequires co-solvents (e.g., 1-5% DMSO) for biological assays.

Experimental Protocol: Thermodynamic Solubility Assessment

To accurately determine the solubility of N-Cyclopropyl-2-fluoropyridin-4-amine for biological assays, a thermodynamic shake-flask method must be employed. Unlike kinetic solubility (which measures precipitation from a DMSO stock and is prone to supersaturation artifacts), thermodynamic solubility measures the equilibrium dissolution of the solid compound.

Self-Validating System Design: This protocol is inherently self-validating. The mandatory presence of a solid pellet post-centrifugation guarantees that the solution has reached its absolute saturation limit. If all solid dissolves, the resulting concentration is merely a lower bound, and the assay fails its validation criteria.

Step-by-Step Methodology:
  • Preparation of Solid: Weigh exactly 2.0 mg of solid N-Cyclopropyl-2-fluoropyridin-4-amine into a 1.5 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4, or 0.1 M HCl, pH 1.2).

    • Causality: The mass-to-volume ratio (2 mg/mL) is intentionally set higher than the expected aqueous solubility to force a saturated state.

  • Equilibration (Incubation): Seal the vial and place it in a thermomixer set to 37°C. Agitate at 800 RPM for 24 to 48 hours.

    • Causality: A minimum of 24 hours is required to overcome the crystal lattice energy of the solid and reach true thermodynamic equilibrium. Shorter times risk measuring an incomplete dissolution rate.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 37°C.

    • Validation Check: Visually confirm the presence of a solid pellet at the bottom of the tube. If no pellet is visible, the experiment must be aborted and repeated with 5.0 mg of the compound.

  • Quantification: Carefully aspirate the supernatant, dilute 1:10 with the HPLC mobile phase (to prevent precipitation upon injection), and analyze via HPLC-UV against a known standard curve.

SolubilityWorkflow Start Solid Compound (N-Cyclopropyl-2-fluoropyridin-4-amine) Buffer Add Aqueous Buffer (pH 1.2, 4.0, 7.4) Start->Buffer Incubate Shake-Flask Incubation (24-48h, 37°C, 800 RPM) Buffer->Incubate Separate Centrifugation / Filtration (Isolate Supernatant) Incubate->Separate Analyze HPLC-UV / LC-MS Quantification Separate->Analyze Result Thermodynamic Solubility Profile Generated Analyze->Result

Thermodynamic solubility assessment workflow using the shake-flask method.

Analytical Workflows for Stability and Quantification

To support the solubility protocols and verify the integrity of the compound, a standardized LC-MS/HPLC workflow is required. Because the compound is weakly basic, the mobile phase must be properly buffered to ensure consistent retention times and peak shapes.

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: UV at 254 nm (optimal for fluorinated pyridines) and positive electrospray ionization (ESI+).

  • Mass Spectrometry: The expected [M+H]+ mass-to-charge ratio (m/z) is 153.1 .

Expert Insight: The inclusion of 0.1% Formic Acid (pH ~2.7) is critical. It ensures that the weakly basic amine is fully protonated during the chromatographic run, which prevents secondary interactions with unendcapped silanols on the stationary phase, thereby eliminating peak tailing.

References

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: Chiral Drugs: Chemistry and Biological Action (Citing Müller et al., Science 2007 on Fluorine Effects) Source: EPDF URL: [Link]

Foundational

A Framework for the In Vitro Toxicological Characterization of N-Cyclopropyl-2-fluoropyridin-4-amine

An in-depth technical guide Authored for: Drug Development Professionals, Toxicologists, and Research Scientists Preamble: The imperative in modern drug discovery is to identify and mitigate potential toxicities at the e...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide

Authored for: Drug Development Professionals, Toxicologists, and Research Scientists Preamble: The imperative in modern drug discovery is to identify and mitigate potential toxicities at the earliest stages of development. This guide delineates a comprehensive in vitro strategy for characterizing the toxicity profile of N-Cyclopropyl-2-fluoropyridin-4-amine, a novel small molecule with potential therapeutic applications. As a Senior Application Scientist, my objective is not merely to present protocols, but to provide a logical, self-validating framework for inquiry. We will explore the causality behind experimental choices, ensuring that each step builds upon the last to construct a robust and defensible toxicological dossier. This document serves as both a strategic roadmap and a practical laboratory guide.

Part 1: Foundational Strategy and Compound Profile

Before embarking on any experimental work, a thorough understanding of the test article is paramount. N-Cyclopropyl-2-fluoropyridin-4-amine is a heterocyclic amine containing a fluorinated pyridine ring and a cyclopropyl moiety. These structural features are common in bioactive molecules but can also be associated with specific toxicological liabilities. For instance, the pyridine ring can be a target for metabolic activation, while the fluorine atom can alter metabolic stability and potential off-target activities.

Our strategy is therefore built on a tiered approach, moving from broad cytotoxicity screening to more focused mechanistic and genotoxicity assays. This allows for early decision-making and conserves resources.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the in vitro toxicity assessment pipeline.

G cluster_0 Tier 1: Basal Cytotoxicity A Compound Preparation (Solubility, Stability) B Cell Line Panel Selection (e.g., HepG2, HEK293, RPTEC) A->B C Cytotoxicity Screening (e.g., CellTiter-Glo®, LDH) B->C D IC50 Determination C->D E Apoptosis vs. Necrosis (Annexin V/PI Staining) D->E If cytotoxic F Mitochondrial Health (MMP, Seahorse Assay) D->F If cytotoxic G Oxidative Stress (ROS/GSH Assays) D->G If cytotoxic H Ames Test (Bacterial Reverse Mutation) D->H Regardless of cytotoxicity I In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity)

Caption: Tiered approach for in vitro toxicity assessment.

Part 2: Tier 1 - Basal Cytotoxicity Assessment

The initial goal is to determine the concentration at which N-Cyclopropyl-2-fluoropyridin-4-amine exerts cytotoxic effects. This provides the concentration range for all subsequent, more complex assays.

Rationale for Cell Line Selection

A panel of cell lines is essential to identify potential organ-specific toxicity.

  • HepG2 (Human Hepatocellular Carcinoma): A widely accepted model for assessing potential drug-induced liver injury (DILI). While metabolically less active than primary hepatocytes, they are a robust and reproducible starting point.

  • HEK293 (Human Embryonic Kidney): A standard model for evaluating potential nephrotoxicity.

  • A relevant project-specific cell line: For example, if the compound is an anti-cancer agent, the target cancer cell line should be included to assess the therapeutic index.

Protocol: ATP-Based Viability Assay (e.g., CellTiter-Glo®)

This assay is a highly sensitive method for determining the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well, clear-bottom, white-walled plate at a density of 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of N-Cyclopropyl-2-fluoropyridin-4-amine in DMSO. Perform a serial dilution series in culture medium to create working concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (0.5% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of the cell viability).

Hypothetical Data Summary
Cell LineAssay TypeIncubation TimeIC50 (µM)
HepG2CellTiter-Glo®48h25.4
HEK293CellTiter-Glo®48h78.1
Project X Cancer LineCellTiter-Glo®48h5.2

This hypothetical data suggests a moderate level of general cytotoxicity, with a potentially favorable therapeutic window against the target cancer cell line. The lower IC50 in HepG2 cells may warrant further investigation into potential hepatotoxicity.

Part 3: Tier 2 - Mechanistic Elucidation

With the IC50 values established, we now investigate how the compound is inducing cell death. We will focus on concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50).

Distinguishing Apoptosis from Necrosis

It is critical to understand the mode of cell death. Apoptosis is a programmed, controlled process, whereas necrosis is a chaotic and inflammatory process.

Protocol: Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed and treat cells as described above for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry immediately.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Investigating Mitochondrial Toxicity

Mitochondria are central to cell health, and mitochondrial dysfunction is a common mechanism of drug-induced toxicity.

Protocol: Mitochondrial Membrane Potential (MMP) Assay using JC-1 JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, it forms aggregates that fluoresce red. In apoptotic cells with low MMP, it remains as monomers and fluoresces green.

  • Cell Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with the compound for 6-24 hours.

  • Dye Loading: Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash cells with assay buffer.

  • Data Acquisition: Measure fluorescence at both red (Ex/Em ~535/590 nm) and green (Ex/Em ~485/530 nm) wavelengths.

  • Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Hypothetical Signaling Pathway of Toxicity

Based on the potential for mitochondrial insult, the following pathway is hypothesized.

G Compound N-Cyclopropyl-2- fluoropyridin-4-amine Mito Mitochondrial Stress Compound->Mito MMP Loss of MMP (ΔΨm) Mito->MMP ROS ↑ ROS Production Mito->ROS Bax Bax/Bak Activation MMP->Bax ROS->Mito Feedback loop CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Part 4: Tier 3 - Genotoxicity Assessment

Genotoxicity assessment is a regulatory requirement and is crucial for evaluating the potential of a compound to cause genetic damage that could lead to cancer or heritable defects.

Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. It measures the ability of a compound to cause mutations that revert the bacteria to a histidine-synthesis competent state. It is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect genotoxic metabolites.

Methodology (Plate Incorporation Method):

  • Metabolic Activation: Prepare two sets of tubes, one with S9 mix and one without.

  • Exposure: To each tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of either S9 mix or buffer.

  • Incubation: Incubate the tubes at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar to each tube, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the vehicle control.

Part 5: Data Synthesis and Risk Assessment

The culmination of this in vitro investigation is a comprehensive profile that informs the future of the compound.

  • Cytotoxicity Profile: The compound exhibits moderate cytotoxicity, with some selectivity towards the target cancer cell line over hepatic and renal cell lines.

  • Mechanism of Action: The observed cytotoxicity is likely mediated through the induction of mitochondrial stress, leading to a loss of mitochondrial membrane potential and subsequent activation of the intrinsic apoptotic pathway.

  • Genotoxicity Potential: The Ames test will determine if the compound or its metabolites have mutagenic potential. A positive result would be a significant safety concern.

This in vitro dossier provides a solid foundation for making a go/no-go decision or for guiding further preclinical safety studies. It highlights a potential liability (hepatotoxicity) that can be monitored closely in subsequent in vivo studies and provides a mechanistic rationale for the observed effects. This structured, hypothesis-driven approach ensures that the toxicological assessment is not just a collection of data points, but a coherent scientific investigation.

References

  • Donato, M. T., Lahoz, A., & Castell, J. V. (2008). Cell lines: a tool for in vitro drug metabolism studies. Current drug metabolism, 9(1), 1-11. [Link]

  • Marroquin, L. D., Hynes, J., Dykens, J. A., Jamieson, J. D., & Will, Y. (2007). Circumventing the Crabtree effect: replacing media glucose with galactose increases susceptibility of HepG2 cells to mitochondrial toxicants. Toxicological sciences, 97(2), 539-547. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research/fundamental and molecular mechanisms of mutagenesis, 455(1-2), 29-60. [Link]

Exploratory

An In-depth Technical Guide to N-Cyclopropyl-2-fluoropyridin-4-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of N-Cyclopropyl-2-fluoropyridin-4-amine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of N-Cyclopropyl-2-fluoropyridin-4-amine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical identity, including its CAS number and IUPAC nomenclature, and provide a detailed exploration of its synthesis, physicochemical properties, and burgeoning applications in medicinal chemistry. This guide aims to be an essential resource, offering not only factual data but also field-proven insights into the strategic utility of this compound in the design and development of novel therapeutics.

Core Chemical Identity

  • IUPAC Name: N-cyclopropyl-2-fluoropyridin-4-amine[1]

  • CAS Number: 1228674-32-1

  • Molecular Formula: C₈H₉FN₂[1]

  • Molecular Weight: 152.17 g/mol [1]

  • Chemical Structure:

    Caption: 2D structure of N-Cyclopropyl-2-fluoropyridin-4-amine.

Introduction: The Strategic Importance of a Privileged Scaffold

N-Cyclopropyl-2-fluoropyridin-4-amine is a synthetic organic compound that has garnered considerable attention in the field of medicinal chemistry. Its structure is characterized by the fusion of two key pharmacophoric motifs: a 2-fluoropyridine ring and a cyclopropylamine moiety. This unique combination imparts a desirable set of physicochemical and pharmacological properties, making it a "privileged scaffold" in modern drug discovery.[1]

The 2-fluoropyridine component is a versatile building block known to enhance metabolic stability and modulate the basicity of the pyridine nitrogen, which can be crucial for target engagement.[1] The fluorine atom, with its high electronegativity and small size, can also participate in favorable interactions within protein binding pockets. The cyclopropylamine unit is another highly valued structural element in drug design. It is recognized for its ability to improve metabolic stability and can act as a key pharmacophore in the inhibition of various enzymes.[1] The rigid, three-dimensional nature of the cyclopropyl group can also provide conformational constraint, leading to higher binding affinity and selectivity for the target protein.

This guide will provide an in-depth analysis of N-Cyclopropyl-2-fluoropyridin-4-amine, from its synthesis to its application, to empower researchers in their quest for novel and effective therapeutics.

Synthesis and Methodologies

The synthesis of N-Cyclopropyl-2-fluoropyridin-4-amine can be approached through several synthetic strategies. A common and effective method involves a nucleophilic aromatic substitution (SNA) reaction, a cornerstone of pyridine chemistry.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 2,4-difluoropyridine and cyclopropylamine as readily available starting materials. The fluorine atom at the 4-position of the pyridine ring is more susceptible to nucleophilic attack than the one at the 2-position, allowing for a regioselective substitution.

G N-Cyclopropyl-2-fluoropyridin-4-amine N-Cyclopropyl-2-fluoropyridin-4-amine 2,4-Difluoropyridine 2,4-Difluoropyridine N-Cyclopropyl-2-fluoropyridin-4-amine->2,4-Difluoropyridine SNAr Disconnection Cyclopropylamine Cyclopropylamine N-Cyclopropyl-2-fluoropyridin-4-amine->Cyclopropylamine

Caption: Retrosynthetic analysis of N-Cyclopropyl-2-fluoropyridin-4-amine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of N-Cyclopropyl-2-fluoropyridin-4-amine via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,4-Difluoropyridine

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluoropyridine (1.0 eq) and the chosen solvent (e.g., DMSO).

  • Addition of Reagents: Add cyclopropylamine (1.1-1.5 eq) and the base (e.g., K₂CO₃, 2.0-3.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and stir for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to afford N-Cyclopropyl-2-fluoropyridin-4-amine as a pure solid.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A 2,4-Difluoropyridine in DMSO B Add Cyclopropylamine and K₂CO₃ A->B C Heat (80-120 °C) & Stir B->C D Cool, H₂O Quench, EtOAc Extraction C->D E Brine Wash, Dry (Na₂SO₄) D->E F Concentrate E->F G Column Chromatography F->G H N-Cyclopropyl-2-fluoropyridin-4-amine G->H

Caption: Experimental workflow for the synthesis of N-Cyclopropyl-2-fluoropyridin-4-amine.

Physicochemical Properties

The physicochemical properties of N-Cyclopropyl-2-fluoropyridin-4-amine are crucial for its behavior in biological systems and for its suitability as a drug candidate. The following table summarizes key computed and experimental properties.

PropertyValueSource
Molecular Weight 152.17 g/mol [1]
Molecular Formula C₈H₉FN₂[1]
XLogP3-AA (LogP) 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 38.9 Ų
pKa (most basic) 4.5 (predicted)ChemAxon

Insight: The moderate lipophilicity (LogP) and topological polar surface area suggest that this molecule has a good potential for oral bioavailability and cell permeability, making it an attractive starting point for drug design.

Applications in Drug Discovery and Development

N-Cyclopropyl-2-fluoropyridin-4-amine serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. Its structural motifs are frequently found in compounds targeting various diseases.

Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binder" motif in many kinase inhibitors, where the pyridine nitrogen and the exocyclic amine form crucial hydrogen bonds with the kinase hinge region. The addition of the fluorine and cyclopropyl groups can modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors. For example, derivatives of N-Cyclopropyl-2-fluoropyridin-4-amine have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in certain cancers and autoimmune diseases.[2]

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream_Signaling Phosphorylation Cascade Cell_Proliferation B-Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor N-Cyclopropyl-2-fluoropyridin-4-amine Derivative Inhibitor->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory role of BTK inhibitors derived from N-Cyclopropyl-2-fluoropyridin-4-amine.

G-Protein Coupled Receptor (GPCR) Modulators

The pyridine scaffold is also prevalent in ligands targeting G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes. The specific substitution pattern of N-Cyclopropyl-2-fluoropyridin-4-amine can be exploited to develop selective agonists or antagonists for various GPCRs. For instance, related structures have been investigated as modulators of chemokine receptors, which play a role in inflammation and immune responses.

Central Nervous System (CNS) Disorders

The physicochemical properties of N-Cyclopropyl-2-fluoropyridin-4-amine, particularly its moderate lipophilicity, make it a promising scaffold for developing drugs that can cross the blood-brain barrier. This opens up possibilities for its application in treating neurological disorders. For example, compounds containing the cyclopropylamine moiety have been investigated for their potential in treating depression and anxiety.[3] Furthermore, the 2-fluoropyridine motif is found in molecules designed as beta-secretase inhibitors for the treatment of Alzheimer's disease.[1]

Conclusion

N-Cyclopropyl-2-fluoropyridin-4-amine stands out as a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its unique combination of a 2-fluoropyridine ring and a cyclopropylamine group provides a robust platform for the design of novel therapeutics with improved pharmacological profiles. This in-depth technical guide has provided a comprehensive overview of its chemical identity, synthesis, properties, and applications, underscoring its significance in the ongoing quest for innovative medicines. As our understanding of disease biology deepens, the strategic deployment of such privileged scaffolds will undoubtedly continue to drive the discovery of the next generation of drugs.

References

  • PubChem Compound Summary for CID 57349984, N-Cyclopropyl-2-fluoropyridin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Labeled amino pyrimidine derivatives. Google Patents. WO2016079669A1.
  • N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis pathways for N-Cyclopropyl-2-fluoropyridin-4-amine building blocks

Application Note: Synthesis Pathways for N-Cyclopropyl-2-fluoropyridin-4-amine Building Blocks Executive Summary & Strategic Rationale The 2-fluoro-4-aminopyridine motif is a privileged pharmacophore in modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Pathways for N-Cyclopropyl-2-fluoropyridin-4-amine Building Blocks

Executive Summary & Strategic Rationale

The 2-fluoro-4-aminopyridine motif is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and neurological therapeutics due to its metabolic stability and tunable electronic properties. The incorporation of a cyclopropylamine group further enhances lipophilic efficiency and rotational rigidity.

This application note details two distinct, self-validating synthetic pathways to access the key building block, N-cyclopropyl-2-fluoropyridin-4-amine :

  • Regioselective Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Buchwald-Hartwig Amination

Each route is designed to maximize chemoselectivity while minimizing downstream purification bottlenecks, providing scalable options for both early discovery and process chemistry.

Mechanistic Causality & Pathway Selection

Route A: The SNAr Pathway (Kinetic Control) When utilizing 2,4-difluoropyridine, the molecule presents two highly electrophilic centers (C2 and C4). However, nucleophilic attack by aliphatic amines such as cyclopropylamine occurs exclusively at the C4 position . Causality: The transition state for C4 attack forms a Meisenheimer complex where the negative charge is highly stabilized by the electronegative nitrogen atom at the para position. While the C2 fluorine provides inductive withdrawal, nucleophilic attack at C2 lacks this superior resonance stabilization. Thus, kinetic control naturally drives the reaction to the desired C4-substituted product without the need for directing groups.

Route B: The Buchwald-Hartwig Pathway (Catalytic Control) When starting with 4-bromo-2-fluoropyridine, SNAr is less viable due to the lower electronegativity of bromine compared to fluorine. Instead, transition-metal catalysis is employed. Causality: The C4–Br bond is significantly more reactive towards oxidative addition by Pd(0) than the C2–F bond . This massive difference in bond dissociation energy and metal affinity allows for absolute chemoselectivity. The use of a bulky, electron-rich biaryl phosphine ligand (e.g., BrettPhos) accelerates the reductive elimination of the sterically hindered cyclopropyl group and prevents off-target bis-arylation.

Experimental Protocols

Protocol A: Regioselective SNAr of 2,4-Difluoropyridine

Self-Validation Checkpoint: The reaction progress can be reliably monitored by the disappearance of the highly volatile 2,4-difluoropyridine via GC-MS or TLC (UV active at 254 nm).

  • Preparation : Charge a dry 100 mL round-bottom flask equipped with a magnetic stir bar with 2,4-difluoropyridine (10.0 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq) to the solution.

  • Amine Addition : Cool the mixture to 0 °C using an ice bath. Add cyclopropylamine (12.0 mmol, 1.2 eq) dropwise over 10 minutes to control the initial exothermic reaction and prevent amine volatilization.

  • Heating : Attach a reflux condenser, remove the ice bath, and heat the reaction mixture to 80 °C for 14 hours under a nitrogen atmosphere.

  • Workup : Cool to room temperature. Quench the reaction by adding 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing : Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL) to quantitatively partition and remove residual DMF. Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure product.

Protocol B: Buchwald-Hartwig Amination of 4-Bromo-2-fluoropyridine

Self-Validation Checkpoint: Successful oxidative addition and active catalyst formation are visually indicated by a color change from dark red/purple (resting Pd(0) complex) to a lighter yellow/orange solution upon heating.

  • Inert Atmosphere Setup : In a nitrogen-filled glovebox, charge a Schlenk tube with 4-bromo-2-fluoropyridine (10.0 mmol, 1.0 eq), Cesium Carbonate (Cs2CO3) (20.0 mmol, 2.0 eq), Pd2(dba)3 (0.2 mmol, 2 mol%), and BrettPhos (0.4 mmol, 4 mol%).

  • Solvent & Reagent Addition : Add rigorously degassed anhydrous 1,4-Dioxane (25 mL) followed by cyclopropylamine (15.0 mmol, 1.5 eq).

  • Reaction : Seal the Schlenk tube, remove it from the glovebox, and heat the vigorously stirring mixture at 100 °C for 8 hours.

  • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the suspension through a pad of Celite to remove the insoluble inorganic base and palladium black. Rinse the Celite pad with additional EtOAc (30 mL).

  • Concentration & Purification : Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, 10-25% EtOAc in Hexanes).

Quantitative Data Summaries

ParameterRoute A: SNArRoute B: Buchwald-Hartwig
Starting Material 2,4-Difluoropyridine4-Bromo-2-fluoropyridine
Reagent Cost LowHigh (Pd catalyst & Ligand)
Reaction Temperature 80 °C100 °C
Typical Yield 75 – 85%80 – 92%
Regioselectivity >95% (C4 over C2)>99% (C-Br over C-F)
Scalability Excellent (Kilogram scale)Good (Requires metal scavenging)
Environmental Impact Moderate (DMF solvent)High (Heavy metals, Dioxane)

Pathway Visualization

SynthesisPathways SM1 2,4-Difluoropyridine (CAS: 34941-90-7) Cond1 Route A: SNAr DIPEA, DMF, 80°C Regioselective C4-Attack SM1->Cond1 SM2 4-Bromo-2-fluoropyridine (CAS: 128071-98-7) Cond2 Route B: Buchwald-Hartwig Pd2(dba)3, BrettPhos, Cs2CO3 Dioxane, 100°C SM2->Cond2 Reagent Cyclopropylamine (CAS: 765-30-0) Reagent->Cond1 Reagent->Cond2 Product N-Cyclopropyl-2-fluoropyridin-4-amine Target Building Block Cond1->Product Kinetic Control Cond2->Product Catalytic Control

Fig 1. Divergent synthetic pathways for N-Cyclopropyl-2-fluoropyridin-4-amine.

References

  • Title : Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : Commercial Route Development Toward PF-07265807, an AXL-MER Inhibitor Oncology Candidate Source : Organic Process Research & Development (ACS Publications) URL :[Link]

Application

Application Note: Utilizing N-Cyclopropyl-2-fluoropyridin-4-amine in the Synthesis of Next-Generation Kinase Inhibitors

Introduction & Chemical Rationale In modern drug discovery, N-Cyclopropyl-2-fluoropyridin-4-amine (CAS: 1564817-37-3) [1] has emerged as a highly privileged intermediate for constructing the hinge-binding core of small-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In modern drug discovery, N-Cyclopropyl-2-fluoropyridin-4-amine (CAS: 1564817-37-3) [1] has emerged as a highly privileged intermediate for constructing the hinge-binding core of small-molecule kinase inhibitors (e.g., FGFR, HPK1, and Aurora kinases). The architecture of this molecule elegantly combines two critical pharmacophoric elements: an N-linked cyclopropyl group and a 2-fluoropyridine core.

The Cyclopropyl Advantage: Replacing standard linear alkyl chains with a cyclopropyl group imparts significant conformational constraint while retaining a high fraction of sp3 carbon character. The inherent ring strain produces shorter, stronger, and more polarized C-H bonds, which significantly increases the C-H bond dissociation energy. This structural feature reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby extending the in vivo half-life of the resulting inhibitor[2]. Furthermore, the cyclopropyl moiety effectively occupies lipophilic pockets within the kinase ATP-binding site[2].

The 2-Fluoropyridine Advantage: In Nucleophilic Aromatic Substitution (SNAr) reactions, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form the stabilized Meisenheimer intermediate, rather than the elimination of the halide[3]. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, increasing the partial positive charge on the C2 carbon and significantly lowering the activation energy for nucleophilic attack[3]. Consequently, 2-fluoropyridines react up to 320 times faster than their 2-chloropyridine counterparts under identical SNAr conditions[4]. This allows for milder reaction conditions, preserving sensitive functional groups during late-stage functionalization.

Mechanistic Pathway & Synthetic Logic

The strategic functionalization of N-Cyclopropyl-2-fluoropyridin-4-amine typically follows two primary pathways. Pathway A utilizes the enhanced electrophilicity of the C2 position for direct SNAr. Pathway B leverages the electron-donating nature of the C4-amine to direct electrophilic halogenation to the C5 position, setting the stage for palladium-catalyzed cross-coupling while preserving the C2-fluoro group for orthogonal reactivity.

G Start N-Cyclopropyl-2-fluoropyridin-4-amine (CAS: 1564817-37-3) SNAr SNAr Reaction at C2 (Nucleophile: R-NH2 or R-OH) Start->SNAr Pathway A: Direct Substitution Halogenation Electrophilic Halogenation at C5 (NBS or NIS) Start->Halogenation Pathway B: C5 Activation Int1 2-Substituted-4-(cyclopropylamino)pyridine (Hinge Binder Core) SNAr->Int1 Int2 5-Halo-2-fluoro-4-(cyclopropylamino)pyridine (Cross-Coupling Precursor) Halogenation->Int2 Final Target Kinase Inhibitor (e.g., FGFR, HPK1, Aurora) Int1->Final Scaffold Decoration CrossCoupling Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Int2->CrossCoupling CrossCoupling->Final Arylation/Amination

Synthetic workflow utilizing N-Cyclopropyl-2-fluoropyridin-4-amine for kinase inhibitor assembly.

Quantitative Data: Reactivity and Metabolic Stability

The following table summarizes the causal benefits of utilizing the N-cyclopropyl-2-fluoro motif compared to traditional structural analogs.

ParameterN-Cyclopropyl-2-fluoropyridin-4-amineN-Isopropyl-2-chloropyridin-4-amineRationale / Causality
SNAr Relative Rate (C2) ~320x1xHigh electronegativity of F lowers the transition state energy for Meisenheimer complex formation[4].
CYP450 Oxidative Stability High (High C-H bond energy)Low-ModerateCyclopropyl C-H bonds resist hydrogen atom abstraction by CYP enzymes[2].
Required SNAr Temp 80 - 100 °C130 - 150 °CEnhanced electrophilicity of C2-F allows milder conditions, reducing thermal degradation[3].
Orthogonal Reactivity ExcellentPoorThe C-F bond survives standard Pd-catalyzed cross-coupling at C5, unlike C-Cl bonds.

Experimental Protocols

Protocol A: Mild SNAr Displacement of the 2-Fluoro Group

Objective: To synthesize a 2-amino-4-(cyclopropylamino)pyridine intermediate via SNAr. Causality: Using a weak organic base (DIPEA) in a polar aprotic solvent (DMSO) maximizes the nucleophilicity of the incoming amine while stabilizing the anionic Meisenheimer intermediate[3]. The superior leaving group ability of fluoride in SNAr allows this reaction to proceed without transition-metal catalysis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve N-Cyclopropyl-2-fluoropyridin-4-amine (1.0 equiv, 10 mmol) in anhydrous DMSO to achieve a 0.2 M concentration.

  • Reagent Addition: Add the nucleophilic amine (e.g., a substituted aniline) (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Reaction: Heat the mixture to 90 °C. Monitor the reaction via LC-MS. The strong electron-withdrawing effect of the fluorine ensures complete conversion typically within 4-6 hours.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 5% aqueous LiCl (3x) to effectively partition and remove the DMSO. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography (DCM:MeOH gradient). Validate the product via 19F-NMR; the complete disappearance of the characteristic 2-fluoro signal (typically around -68 to -72 ppm) confirms total displacement.

Protocol B: Regioselective C5 Bromination for Suzuki Coupling

Objective: To install a bromine atom at the C5 position for downstream Palladium-catalyzed cross-coupling. Causality: The cyclopropylamine group at C4 is strongly electron-donating, directing electrophilic aromatic substitution to the ortho positions (C3 or C5). The C5 position is sterically less hindered and electronically favored due to the synergistic directing effects of the C4-amine and the C2-fluorine.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Cyclopropyl-2-fluoropyridin-4-amine (1.0 equiv, 10 mmol) in anhydrous DMF (0.15 M) and cool to 0 °C in an ice bath.

  • Halogenation: Dissolve N-Bromosuccinimide (NBS) (1.05 equiv) in a minimal amount of DMF and add dropwise over 15 minutes. Critical Step: Maintaining a low temperature prevents over-bromination at the C3 position.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Quenching: Quench the reaction with saturated aqueous Na2S2O3 to neutralize any unreacted NBS, preventing oxidative side reactions during workup.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.

  • Validation: Verify regioselectivity (yielding 5-bromo-N-cyclopropyl-2-fluoropyridin-4-amine) via 1H-NMR. The disappearance of the C5 proton and the presence of two distinct singlets (representing the isolated C3 and C6 protons) will self-validate the structural regiochemistry. This intermediate is now primed for Suzuki-Miyaura coupling at C5.

References

  • Metabolism of cyclopropyl groups Hypha Discovery URL: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions ResearchGate URL:[Link]

Sources

Method

Application Note: Strategic C-H Functionalization of N-Cyclopropyl-2-fluoropyridin-4-amine for Accelerated Drug Discovery

Abstract The N-Cyclopropyl-2-fluoropyridin-4-amine scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. The ability to perform late-stage functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-Cyclopropyl-2-fluoropyridin-4-amine scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. The ability to perform late-stage functionalization on this core structure is critical for rapidly generating analogues for structure-activity relationship (SAR) studies. This guide provides detailed application notes and validated protocols for the selective C-H functionalization of this molecule at two distinct sites: the pyridine core and the cyclopropyl moiety. We present methodologies based on photoredox catalysis for the pyridine ring and directing group-assisted transition-metal catalysis for the cyclopropyl group, enabling researchers to access a diverse chemical space from a common advanced intermediate.

Introduction: The Strategic Value of C-H Functionalization

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials.[1] For drug development professionals, this translates to faster synthesis of novel compound libraries and the ability to modify complex molecules at late stages, a task that is often synthetically challenging.

The target molecule, N-Cyclopropyl-2-fluoropyridin-4-amine, presents multiple C-H bonds with distinct reactivity profiles:

  • Pyridine C-H Bonds (C3, C5, C6): The pyridine ring is electronically deficient, a characteristic amplified by the C2-fluoro substituent. This makes it amenable to radical-based functionalization.

  • Cyclopropyl C-H Bonds: These C(sp³)-H bonds are typically inert. However, their increased s-character due to ring strain lowers the pKa compared to acyclic alkanes, and they can be activated using directing group strategies.[2][3]

This document outlines protocols to selectively target these positions, providing orthogonal "handles" for molecular diversification.

Part I: Pyridine Core Functionalization via Photoredox Catalysis

Scientific Rationale

The electron-deficient nature of the pyridine ring makes it an excellent substrate for Minisci-type reactions, which involve the addition of a nucleophilic carbon-centered radical.[4][5] Classical Minisci reactions often require harsh conditions (strong oxidants, high temperatures).[5] Modern visible-light photoredox catalysis provides a significantly milder and more sustainable alternative, operating at room temperature without the need for metal catalysts or strong external oxidants.[6][7][8][9]

For N-Cyclopropyl-2-fluoropyridin-4-amine, acidic conditions are used to protonate the pyridine nitrogen. This activation lowers the LUMO of the heterocycle, facilitating radical addition.[5] The radical addition is expected to occur at the C3 and C5 positions, influenced by the directing effect of the C4-amino group and steric hindrance from the C2-fluoro and N-cyclopropyl groups.

Diagram: General Mechanism for Photoredox Minisci-Type Reaction

Minisci Mechanism PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_reduced PC•- PC_star->PC_reduced SET Radical R• PC_star:e->Radical:w Energy or Electron Transfer PC_reduced->PC SET Radical_Precursor R-X (e.g., R-COOH) Radical_Precursor->Radical - e⁻, -X⁺ Py_Radical_Adduct Pyridinyl Radical Adduct Radical->Py_Radical_Adduct Addition Py_H Protonated Pyridine Py_Radical_Adduct:e->PC:w Oxidation Product Functionalized Pyridine Py_Radical_Adduct->Product - e⁻, -H⁺

Caption: Photoredox cycle for Minisci-type C-H functionalization.

Protocol 1: Photoredox-Mediated C-H Alkylation of the Pyridine Core

This protocol describes the alkylation of the pyridine C3/C5 positions using readily available carboxylic acids as the radical precursors.

Materials & Equipment:

  • N-Cyclopropyl-2-fluoropyridin-4-amine (Substrate)

  • Alkyl Carboxylic Acid (e.g., Cyclohexanecarboxylic acid, Adamantane-1-carboxylic acid)

  • 4CzIPN (Photocatalyst)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (MeCN), HPLC grade, degassed

  • 20W Blue LED lamp (460 nm)

  • Schlenk tube or similar reaction vessel with magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add N-Cyclopropyl-2-fluoropyridin-4-amine (0.2 mmol, 1.0 equiv.), the desired carboxylic acid (0.4 mmol, 2.0 equiv.), and 4CzIPN (0.004 mmol, 2 mol%).

  • Solvent and Additive Addition: Add degassed MeCN (2.0 mL) followed by Trifluoroacetic Acid (TFA) (0.4 mmol, 2.0 equiv.) via syringe. The use of acid is crucial for protonating the pyridine, thereby activating it for radical attack.[4][5]

  • Initiation of Reaction: Place the sealed Schlenk tube approximately 5 cm from a 20W blue LED lamp and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.

  • Monitoring: The reaction is typically complete within 12-24 hours. Monitor progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired C-H alkylated product.

Data Presentation: Expected Outcomes

EntryCarboxylic AcidProduct PositionExpected Yield (%)
1Cyclohexanecarboxylic acidC3/C565-75
2Adamantane-1-carboxylic acidC3/C570-80
3Pivalic AcidC3/C555-65

Trustworthiness: Self-Validating System

  • Expected Results: The reaction should yield the C3/C5-alkylated product, often as a single regioisomer due to electronic and steric effects. Characterization by ¹H NMR should show new signals corresponding to the introduced alkyl group and a change in the aromatic proton splitting patterns. ¹⁹F NMR should confirm the fluorine atom remains intact.

  • Troubleshooting:

    • Low Yield: Ensure all reagents are pure and the solvent is thoroughly degassed. The intensity and wavelength of the light source are critical; ensure the lamp is functioning correctly.[10]

    • No Reaction: Confirm the addition of acid (TFA), as it is essential for pyridine activation.[10] The photocatalyst may have degraded; use a fresh batch.

    • Side Products: Over-alkylation is a potential side reaction, though less common under these mild conditions.[4] Adjusting stoichiometry may be necessary.

Part II: Cyclopropyl Moiety Functionalization via Directed C-H Activation

Scientific Rationale

Functionalizing the C(sp³)-H bonds of the cyclopropyl ring requires overcoming their low reactivity. A powerful strategy is the use of a directing group (DG), which positions a transition metal catalyst in proximity to a specific C-H bond, facilitating its cleavage.[2] The secondary amine in our substrate can be acylated with a group like picolinamide, which acts as an excellent bidentate directing group for palladium catalysis.[2] This approach enables highly regioselective arylation at the β-position of the cyclopropylamine.[3][11] The rigidity of the cyclopropane scaffold and the chelation control offered by the directing group typically lead to high diastereoselectivity.[2][11]

Diagram: Workflow for Directed C-H Functionalization

G A Starting Material (N-Cyclopropyl-2-fluoropyridin-4-amine) B Step 1: Acylation (Install Directing Group) A->B C Picolinamide-Protected Substrate B->C D Step 2: Pd-Catalyzed β-C-H Arylation C->D E Functionalized Intermediate D->E F Step 3: Deprotection (Remove Directing Group) E->F G Final Product (β-Aryl Cyclopropylamine) F->G

Caption: Workflow for directing group-assisted C-H arylation.

Protocol 2: Palladium-Catalyzed β-C-H Arylation of the Cyclopropyl Ring

This is a three-stage protocol: (A) Installation of the picolinamide directing group, (B) Pd-catalyzed C-H arylation, and (C) Removal of the directing group.

A. Installation of Picolinamide Directing Group

  • Dissolve N-Cyclopropyl-2-fluoropyridin-4-amine (1.0 mmol, 1.0 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) in dichloromethane (DCM, 10 mL) and cool to 0 °C.

  • Slowly add a solution of picolinoyl chloride (1.1 mmol, 1.1 equiv.) in DCM (5 mL).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the N-picolinoyl protected substrate.

B. Pd-Catalyzed β-C-H Arylation

  • Materials & Equipment:

    • N-picolinoyl protected substrate (from step A)

    • Aryl Iodide (e.g., 4-iodotoluene)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • Potassium Carbonate (K₂CO₃)

    • Pivalic Acid (additive)

    • N,N-Dimethylacetamide (DMAc)

    • Schlenk tube, inert atmosphere

  • Step-by-Step Methodology:

    • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the N-picolinoyl protected substrate (0.2 mmol, 1.0 equiv.), the aryl iodide (0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

    • Solvent and Additive Addition: Add DMAc (2.0 mL) and pivalic acid (0.06 mmol, 30 mol%). The pivalic acid often acts as a proton shuttle in the concerted metalation-deprotonation (CMD) step.[2]

    • Reaction: Heat the sealed tube to 110 °C and stir for 18-24 hours.

    • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify by flash column chromatography to isolate the arylated product.

C. Removal of Picolinamide Directing Group

  • Dissolve the arylated product (0.1 mmol) in methanol (2 mL).

  • Add a solution of potassium hydroxide (KOH) (0.5 mmol, 5.0 equiv.) in water (0.5 mL).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Cool to room temperature, neutralize with 1M HCl, and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield the final β-arylated product.

Data Presentation: Expected Outcomes

EntryAryl IodideExpected Yield (%) (Arylation Step)
14-Iodotoluene75-85
21-Iodo-4-methoxybenzene70-80
31-Iodo-4-(trifluoromethyl)benzene60-70

Trustworthiness: Self-Validating System

  • Expected Results: The reaction should yield the cis-substituted β-arylated cyclopropane derivative with high diastereoselectivity.[2] ¹H NMR analysis is crucial to confirm the regiochemistry and stereochemistry, typically showing characteristic shifts and coupling constants for the cyclopropyl protons.

  • Troubleshooting:

    • Low Yield in Arylation: Ensure anhydrous and anaerobic conditions. The quality of the palladium catalyst is paramount. Some substrates may require a different silver-based additive instead of pivalic acid.[2]

    • Difficulty in Deprotection: If basic hydrolysis is ineffective, acidic hydrolysis (e.g., 6M HCl at reflux) can be attempted, though care must be taken if other acid-labile groups are present.

Summary and Outlook

The protocols detailed in this application note provide robust and reproducible methods for the selective C-H functionalization of N-Cyclopropyl-2-fluoropyridin-4-amine. By leveraging the distinct electronic properties of the pyridine core and employing a directing group strategy for the cyclopropyl moiety, researchers can access two orthogonal vectors for chemical diversification. The photoredox-mediated Minisci reaction offers a mild route to C(sp²)-C(sp³) bonds on the pyridine ring, while the palladium-catalyzed C-H activation provides access to C(sp³)-C(sp²) linkages on the cyclopropyl group. These complementary techniques empower medicinal chemists to rapidly build libraries of complex analogues, accelerating the drug discovery process.

References

  • Yu, Q., Ma, L., Lu, X., Fan, Q. T., Duan, T. S., Zhou, Y., & Zhang, F. L. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C-H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry, 86(23), 17244-17248. [Link][6][7][8][9]

  • Daugulis, O., Roane, J., & Tran, L. D. (2013). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. Organic Letters, 15(17), 4504-4507. [Link][2]

  • Bar-Lavan, Y., & Gevorgyan, V. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link][12]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2019). Site-Selective and Stereoselective C–H Functionalization of N-Cyclopropylamides via a Directed Remote Metalation Strategy. Organic Letters, 21(4), 1082-1086. [Link][3]

  • Reddy, B. V. S., Kumar, M. P., & Reddy, L. R. (2018). Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group. Chemical Science, 9(1), 215-220. [Link][11]

  • Huffman, L. M., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9439-9444. [Link][13][14]

  • Clot, E., Eisenstein, O., & Jasim, N. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 333-348. [Link][15]

  • Chen, G., Shaughnessy, M. J., & Daugulis, O. (2015). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. ACS Catalysis, 5(5), 2843-2846. [Link][16]

  • Wikipedia contributors. (2023). Minisci reaction. Wikipedia, The Free Encyclopedia. [Link][4]

  • Clot, E., & Jasim, N. (2016). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. [Link][17]

  • Gensch, T., et al. (2024). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link][18][19]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(44), 15584-15606. [Link][5]

  • Van 't Hoff Institute for Molecular Sciences. Metal catalyzed C-H functionalization. University of Amsterdam. [Link][1]

  • Yuan, W., et al. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. [Link][10]

Sources

Application

Scaling up N-Cyclopropyl-2-fluoropyridin-4-amine synthesis for manufacturing

Application Note: Scalable Manufacturing of N-Cyclopropyl-2-fluoropyridin-4-amine via Continuous Flow SNAr Executive Summary & Mechanistic Rationale N-Cyclopropyl-2-fluoropyridin-4-amine is a highly valued fluoropyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Manufacturing of N-Cyclopropyl-2-fluoropyridin-4-amine via Continuous Flow SNAr

Executive Summary & Mechanistic Rationale

N-Cyclopropyl-2-fluoropyridin-4-amine is a highly valued fluoropyridine scaffold linked to a cyclopropylamine group. This structural motif is a privileged pharmacophore in medicinal chemistry, frequently utilized to confer metabolic stability in mechanism-based inhibitors, including amine oxidases and beta-secretase inhibitors for neurological disorders[1].

When scaling up the synthesis of this intermediate for Active Pharmaceutical Ingredient (API) manufacturing, chemists typically evaluate two primary routes:

  • Buchwald-Hartwig Amination of 4-bromo-2-fluoropyridine with cyclopropylamine.

  • Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoropyridine with cyclopropylamine.

While palladium-catalyzed cross-coupling offers high yields, the cost of specialized ligands (e.g., BrettPhos) and the stringent regulatory limits on heavy metal impurities in late-stage API synthesis make it less ideal for early-stage scale-up. Conversely, the metal-free SNAr approach utilizing 2,4-difluoropyridine is highly cost-effective and inherently cleaner[1][2].

The Causality of Regioselectivity: The primary challenge of the SNAr route is regiocontrol. 2,4-Difluoropyridine possesses two electrophilic sites. The C4 position is kinetically favored for nucleophilic attack due to the superior stabilization of the Meisenheimer intermediate by the para-nitrogen atom. However, in traditional batch reactors, the highly exothermic nature of the amine addition leads to localized hot spots. This thermal runaway provides the activation energy necessary to drive the reaction toward the thermodynamically stable, but undesired, C2-substituted byproduct (N-cyclopropyl-4-fluoropyridin-2-amine).

To enforce strict kinetic control, we transition the protocol from a batch system to a Continuous Flow Microreactor . The superior surface-area-to-volume ratio of microreactors allows for instantaneous heat dissipation, locking the reaction into the kinetically favored C4-pathway and preventing thermal degradation.

Pathway SM 2,4-Difluoropyridine + Cyclopropylamine TS Meisenheimer Complex (Kinetic Control) SM->TS DIPEA, NMP Rapid Mixing Major N-Cyclopropyl-2-fluoropyridin-4-amine (Major Product - C4 Attack) TS->Major Fast (Flow Heat Dissipation) Minor N-Cyclopropyl-4-fluoropyridin-2-amine (Minor Product - C2 Attack) TS->Minor Slow (Batch Thermal Hotspots)

Fig 1: Regioselective SNAr pathway of 2,4-difluoropyridine under kinetic control.

Process Engineering: Batch vs. Continuous Flow Data

To validate the superiority of the continuous flow system, baseline metrics were established using a standard 5 L jacketed batch reactor and compared against a 50 mL internal volume silicon carbide (SiC) microreactor system.

Table 1: Quantitative Comparison of Batch vs. Flow Synthesis

ParameterTraditional Batch (5 L)Continuous Flow (50 mL SiC)Engineering Advantage / Causality
Reaction Time 14 Hours15 Minutes (RT)Enhanced mass transfer in microchannels accelerates kinetics.
Temperature 80 °C (Gradual ramp)120 °C (Isothermal)Pressurized flow allows safe superheating above solvent boiling points.
Regioselectivity (C4:C2) 82 : 1898 : 2Rapid heat dissipation prevents thermodynamic C2-substitution.
Isolated Yield 71%94%Elimination of over-reaction and thermal degradation pathways.
E-Factor 4512Reduced solvent usage and elimination of complex chromatographic purification.

Self-Validating Experimental Protocol (Continuous Flow)

This protocol utilizes a self-validating framework integrating Process Analytical Technology (PAT). By utilizing in-line FTIR, the system continuously verifies the consumption of the C-F stretch and the appearance of the secondary amine N-H stretch, ensuring the protocol fails safely if steady-state is lost.

Workflow P1 Pump A 2,4-Difluoropyridine (1.0 M in NMP) Mix T-Mixer (High Turbulence) P1->Mix P2 Pump B Cyclopropylamine + DIPEA P2->Mix Reactor SiC Microreactor (120°C, 15 min RT) Mix->Reactor PAT In-line FTIR (Validation Node) Reactor->PAT BPR BPR (10 bar) PAT->BPR Out Anti-Solvent Crystallization BPR->Out

Fig 2: Continuous flow microreactor workflow with in-line PAT validation.

Phase 1: Reagent Preparation (Under Nitrogen)
  • Feed Solution A (Electrophile): Dissolve 2,4-difluoropyridine (1.0 equiv, 1.0 M) in anhydrous N-Methyl-2-pyrrolidone (NMP). Note: NMP is selected over DMF to prevent dimethylamine impurity formation at high temperatures.

  • Feed Solution B (Nucleophile/Base): Prepare a solution of cyclopropylamine (1.2 equiv, 1.2 M) and N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 M) in anhydrous NMP.

Phase 2: Reactor Priming & Steady-State Attainment
  • System Flush: Prime the HPLC pumps and the SiC microreactor with pure NMP at a combined flow rate of 3.33 mL/min.

  • Pressurization: Engage the Back Pressure Regulator (BPR) to 10 bar. Causality: This prevents the outgassing of cyclopropylamine (bp 50 °C) when the reactor is heated to 120 °C, maintaining a single-phase liquid flow.

  • Thermal Equilibration: Heat the SiC microreactor module to 120 °C.

  • Initiation: Switch Pump A and Pump B to the reagent feeds at equal flow rates (1.66 mL/min each). This achieves a total flow rate of 3.33 mL/min, equating to a Residence Time (RT) of exactly 15 minutes in the 50 mL reactor.

Phase 3: In-Line Validation (PAT)
  • Monitor FTIR: Route the reactor effluent through an in-line ATR-FTIR flow cell.

  • Validation Criteria: The system is validated and at steady-state when the characteristic C-F stretch of the starting material (~1100 cm⁻¹) plateaus at baseline, and the secondary amine N-H bend (~1530 cm⁻¹) remains constant. Do not collect product until these signals are stable for at least 2 residence times (30 mins).

Phase 4: Downstream Processing & Isolation
  • Quench & Crystallize: Direct the steady-state effluent from the BPR directly into a stirred vessel containing cold water (0-5 °C) acting as an anti-solvent (ratio of 1:5 NMP to Water).

  • Filtration: The target N-Cyclopropyl-2-fluoropyridin-4-amine precipitates immediately as an off-white crystalline solid due to its low aqueous solubility.

  • Washing: Filter the suspension in-line and wash the filter cake with cold water (3 x 2 Vol) to remove residual NMP and DIPEA hydrochloride salts.

  • Drying: Dry under vacuum at 45 °C to constant weight. Expected purity >99% (HPLC), eliminating the need for scavenger resins or column chromatography.

References

  • Benchchem.N-Cyclopropyl-2-fluoropyridin-4-amine Product Information & Medicinal Chemistry Applications.
  • Lookchem.5-BROMO-2,4-DICHLORO-PYRIDINE & Halopyridine Reactivity Profiles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Cyclopropyl-2-fluoropyridin-4-amine

Welcome to the Technical Support Center for the synthesis of N-Cyclopropyl-2-fluoropyridin-4-amine . This compound features a fluoropyridine scaffold linked to a cyclopropylamine group, a structural motif of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-Cyclopropyl-2-fluoropyridin-4-amine . This compound features a fluoropyridine scaffold linked to a cyclopropylamine group, a structural motif of significant interest in medicinal chemistry due to its favorable metabolic stability and conformational rigidity[1].

Synthesizing this target typically involves either a Buchwald-Hartwig Cross-Coupling (using 4-bromo-2-fluoropyridine) or a Nucleophilic Aromatic Substitution (SNAr) (using 2,4-difluoropyridine). Below, our Application Scientists have detailed the causality behind common synthetic failures, self-validating protocols, and quantitative data to ensure high-yield outcomes.

Part 1: Troubleshooting Guide & FAQs

Q1: I am using the Buchwald-Hartwig amination of 4-bromo-2-fluoropyridine with cyclopropylamine, but my yield is capped at 40%. LC-MS shows a major byproduct at m/z 113.1 [M+H]+. What is happening?

A1: The byproduct at m/z 113.1 corresponds to 2-fluoro-4-aminopyridine, which is the result of debromination (hydrodehalogenation) of your starting material[2].

The Causality: In palladium-catalyzed cross-coupling, after the oxidative addition of 4-bromo-2-fluoropyridine to the Pd(0) species, the resulting Pd(II) aryl complex can undergo a competing off-cycle reaction. If you are using an alkoxide base (like NaOtBu) or if the solvent contains trace moisture/hydride donors, the Pd(II) complex can abstract a hydride. This is followed by premature reductive elimination, yielding the debrominated arene instead of the desired C-N coupled product.

The Solution:

  • Switch the Base: Replace strong, hydride-donating bases like NaOtBu with a milder, non-nucleophilic base such as Cs2​CO3​ .

  • Upgrade the Ligand: Utilize a bulky, electron-rich biaryl phosphine ligand like tBuBrettPhos . The extreme steric bulk of this ligand forces the Pd-center into a geometry that drastically accelerates C-N reductive elimination, effectively outcompeting the slower debromination pathway.

Q2: I opted for the SNAr route using 2,4-difluoropyridine and cyclopropylamine. However, I am getting a mixture of two products with the same mass (m/z 153.2). How do I improve regioselectivity?

A2: You are observing a mixture of the desired 4-amino isomer (N-cyclopropyl-2-fluoropyridin-4-amine) and the undesired 2-amino isomer (N-cyclopropyl-4-fluoropyridin-2-amine).

The Causality: In 2,4-difluoropyridine, both the 2- and 4-positions are highly activated toward nucleophilic attack. The 4-position is favored under kinetic control because the resulting Meisenheimer intermediate places the negative charge directly on the electronegative ring nitrogen (para-stabilization). However, high temperatures and highly polar solvents (like DMF or DMSO) provide enough thermal energy to overcome the activation barrier for the 2-position, eroding the kinetic preference and leading to a thermodynamic mixture or double-addition.

The Solution: Run the reaction under strict kinetic control by lowering the temperature to 0 °C and switching to a moderately polar solvent like THF.

Part 2: Pathway Visualizations

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-Bromo-2-fluoropyridine) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Hydride Hydride Transfer (from Base/Solvent) PdII->Hydride Side Reaction PdII_Amine Pd(II) Aryl Amido Complex AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Product: N-Cyclopropyl-2-fluoropyridin-4-amine RedElim->Product PdII_Hydride Pd(II) Aryl Hydride Complex Hydride->PdII_Hydride Debrom Reductive Elimination (Off-Cycle) PdII_Hydride->Debrom Debrom->Pd0 Byproduct Byproduct: 2-Fluoro-4-aminopyridine Debrom->Byproduct

Catalytic cycle of Buchwald-Hartwig amination highlighting the debromination off-cycle pathway.

G Start Yield < 50%? CheckLCMS Check LC-MS Profile Start->CheckLCMS Mass113 Major Peak m/z 113.1 (Debromination) CheckLCMS->Mass113 Mass153 Two Peaks m/z 153.2 (Regioisomers) CheckLCMS->Mass153 Mass176 Unreacted SM m/z 176 (Incomplete Conv.) CheckLCMS->Mass176 FixBuchwald Switch to Cs2CO3 & tBuBrettPhos Mass113->FixBuchwald FixSNAr Lower Temp to 0°C & Use THF Mass153->FixSNAr FixConv Check Pd/Ligand Ratio Ensure strictly anhydrous Mass176->FixConv

Troubleshooting decision tree for N-Cyclopropyl-2-fluoropyridin-4-amine synthesis based on LC-MS.

Part 3: Quantitative Data Summaries

Table 1: Optimization of Buchwald-Hartwig Conditions for 4-Bromo-2-fluoropyridine Goal: Maximize C-N coupling while suppressing the m/z 113.1 debromination byproduct.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Yield of Target (%)Yield of Debrominated Byproduct (%)
Pd(OAc)2​ / XPhosNaOtBuToluene100>954251
Pd2​(dba)3​ / BINAP Cs2​CO3​ Dioxane100603515
Pd2​(dba)3​ / tBuBrettPhos Cs2​CO3​ Dioxane 90 >99 88 <2

Table 2: Solvent and Temperature Effects on SNAr Regioselectivity (2,4-difluoropyridine) Goal: Maximize the 4-amino kinetic product over the 2-amino thermodynamic product.

SolventTemp (°C)Time (h)Conversion (%)Ratio (4-amino : 2-amino)Over-addition (%)
DMF804>991.2 : 115
DMSO2512853 : 15
THF2516708 : 1<1
THF 0 to 25 18 >95 >20 : 1 None detected

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Amination

Adapted from standard cross-coupling methodologies for substituted piperidine and pyridine derivatives[3].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-bromo-2-fluoropyridine (1.0 equiv), Pd2​(dba)3​ (0.02 equiv), tBuBrettPhos (0.04 equiv), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M) followed by cyclopropylamine (1.5 equiv).

  • Reaction: Seal the flask, remove from the glovebox, and stir at 90 °C for 12 hours.

  • Validation Checkpoint: Sample 10 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Success State: Complete disappearance of the m/z 176/178 peak (starting material) and appearance of a dominant peak at m/z 153.2 (target product).

    • Failure State: If m/z 113.1 (debromination) is >10% relative to the product, verify the anhydrous nature of your solvent and the integrity of the glovebox atmosphere, as moisture acts as a hydride source.

  • Workup: Cool to room temperature, filter through a pad of Celite, wash with EtOAc, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Kinetically Controlled SNAr
  • Preparation: Dissolve 2,4-difluoropyridine (1.0 equiv) in anhydrous THF (0.3 M) under an argon atmosphere.

  • Cooling: Chill the solution strictly to 0 °C using an ice-water bath.

  • Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv), followed by the dropwise addition of cyclopropylamine (1.05 equiv) over 15 minutes to prevent localized exothermic heating.

  • Reaction: Stir at 0 °C for 2 hours, then allow the system to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint: Monitor by TLC (UV active) and LC-MS.

    • Success State: A single major peak at m/z 153.2.

    • Failure State: If a peak at m/z 210.3 appears, it indicates over-addition (2,4-bis(cyclopropylamino)pyridine). In subsequent runs, strictly limit cyclopropylamine to 1.00 - 1.05 equivalents and maintain 0 °C for a longer duration.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM (3x), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

References

  • Title: SUBSTITUTED PIPERIDINE DERIVATIVES AS RENIN INHIBITORS - European Patent Office - EP 2274295 B1 Source: Google Patents / European Patent Office URL
  • Title: N-Cyclopropyl-2-fluoropyridin-4-amine | Benchchem Source: Benchchem URL
  • Title: 5-Bromo-2-fluoropyridin-4-amine - Benchchem Source: Benchchem URL

Sources

Optimization

Technical Support Center: HPLC Method Development for N-Cyclopropyl-2-fluoropyridin-4-amine

Welcome to the technical support center for the analysis of N-Cyclopropyl-2-fluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resourc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of N-Cyclopropyl-2-fluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. The information herein is structured to combine fundamental chromatographic principles with practical, field-proven insights, ensuring scientific integrity and robust analytical outcomes.

Understanding the Analyte: N-Cyclopropyl-2-fluoropyridin-4-amine

A robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties. N-Cyclopropyl-2-fluoropyridin-4-amine is a small organic molecule featuring a fluoropyridine scaffold linked to a cyclopropylamine group.[1] This structure dictates its behavior in a chromatographic system.

  • Structure: A pyridine ring with a fluorine atom at the 2-position and a cyclopropylamine group at the 4-position.

  • Basicity (pKa): The molecule possesses two basic centers: the pyridine ring nitrogen and the exocyclic amine. The pKa of 4-aminopyridine is approximately 9.17.[2] The electron-withdrawing fluorine atom on the pyridine ring will lower the pKa of the ring nitrogen, but the overall molecule will remain distinctly basic. This is the most critical parameter for method development, as mobile phase pH will control the analyte's ionization state and, consequently, its retention and peak shape.[3][4][5]

  • Polarity (LogP): The estimated LogP (octanol-water partition coefficient) for structurally similar compounds like cyclopropylamine is around 0.1[6], and for 4-aminopyridine, it is 0.32[2]. This suggests that N-Cyclopropyl-2-fluoropyridin-4-amine is a polar compound, which will influence the choice of stationary and mobile phases.

  • UV Absorbance: The fluoropyridine ring is the primary chromophore. 2-fluoropyridine exhibits a UV maximum at approximately 260 nm.[7][8] Therefore, a starting detection wavelength of 260 nm is recommended, with further optimization using a photodiode array (PDA) detector to identify the absorbance maximum.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial stages of method development.

Q1: What is the best initial HPLC column to use for this compound?

A1: Given the polar and basic nature of N-Cyclopropyl-2-fluoropyridin-4-amine, a modern, high-purity silica, end-capped C18 column is a robust starting point. Specifically, look for columns designated as "Type B" silica, which have lower silanol activity and reduce peak tailing for basic compounds.[9][10] Columns with embedded polar groups (e.g., amide or carbamate) can also offer improved peak shape and retention for polar analytes.[11]

Column TypeParticle SizeDimensionsRationale
C18, High-Purity Silica (Type B)1.8 - 3.5 µm50-150 mm x 2.1-4.6 mmGeneral purpose, good starting point for polar bases.
C18 with Polar Endcapping/Embedding1.8 - 3.5 µm50-150 mm x 2.1-4.6 mmEnhanced retention and improved peak shape for polar compounds; may be compatible with 100% aqueous mobile phases.[11][12][13]
Phenyl-Hexyl1.8 - 3.5 µm50-150 mm x 2.1-4.6 mmOffers alternative selectivity through π-π interactions with the pyridine ring.

Q2: How do I select the mobile phase pH?

A2: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of this basic analyte.[4][5] The goal is to operate at a pH that ensures a consistent ionization state, avoiding a pH close to the analyte's pKa, which can cause peak splitting or broadening.[14]

  • Low pH (pH 2.5 - 3.5): At this pH, the amine groups will be fully protonated (ionized). This typically results in shorter retention times. More importantly, a low pH mobile phase suppresses the ionization of residual silanol groups on the silica stationary phase, which are a primary cause of peak tailing for basic compounds.[9][15] This is the recommended starting point. Use buffers like phosphate or formate.

  • High pH (pH 9 - 10): At this pH, the analyte will be in its neutral, unionized form. This leads to increased hydrophobicity and significantly longer retention on a reversed-phase column.[3][5] This approach requires a pH-stable column (e.g., hybrid or polymer-based) to prevent degradation of the stationary phase.[14]

Q3: Which organic modifier should I use: acetonitrile or methanol?

A3: Both are common choices. Acetonitrile generally has a lower viscosity, leading to lower backpressure, and often provides sharper peaks. Methanol can offer different selectivity. It is recommended to start with acetonitrile and evaluate methanol if selectivity issues arise.

Q4: What are the recommended starting instrument conditions?

A4: The following table provides a robust set of initial conditions for method development.

ParameterRecommended Starting ConditionRationale
Column C18, 2.7 µm, 100 x 3.0 mmGood balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Provides low pH to control peak shape.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% to 95% B in 10 minutesA generic scouting gradient to determine the approximate elution concentration.
Flow Rate 0.5 mL/minAppropriate for a 3.0 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 2-5 µLMinimizes potential for peak distortion.
Detection (UV) 260 nmBased on the 2-fluoropyridine chromophore.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing)

Q: My peak for N-Cyclopropyl-2-fluoropyridin-4-amine is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing for basic compounds is a classic HPLC problem, most often caused by secondary interactions between the protonated amine and acidic, ionized silanol groups on the silica surface of the column.[9][16]

Troubleshooting Workflow for Peak Tailing

Caption: Logical workflow for diagnosing and fixing peak tailing.

Step-by-Step Solutions:

  • Confirm the Cause: Inject a neutral compound (e.g., toluene or uracil). If the neutral compound's peak is symmetrical, the tailing is chemical in nature (silanol interactions).[16] If the neutral peak also tails, the issue is physical (e.g., a column void or bad connection).[16][17]

  • Lower Mobile Phase pH: This is the most effective solution. Decrease the pH of the aqueous mobile phase to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing their interaction with the basic analyte.[9]

  • Use a Modern Column: If you are using an older, "Type A" silica column, switch to a high-purity, fully end-capped C18 or a column with an embedded polar group.[10][12] These are designed to have minimal accessible silanols.

  • Reduce Sample Load: Injecting too much sample can overload the column and cause tailing. Try reducing the concentration of your sample or the injection volume.

  • Check for Extra-Column Volume: Ensure all tubing is as short as possible and that all fittings are correctly made to avoid dead volume, which can contribute to peak broadening and tailing.

Issue 2: Inconsistent Retention Times

Q: The retention time for my analyte is drifting between injections. What should I do?

A: Retention time drift is usually caused by a lack of equilibration, changes in mobile phase composition, or temperature fluctuations.

Step-by-Step Solutions:

  • Ensure Proper Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase conditions. If using mobile phase additives (buffers), equilibration is even more critical.

  • Buffer the Mobile Phase: Unbuffered mobile phases near the analyte's pKa are highly susceptible to small pH changes, which can cause large shifts in retention.[4] Using a buffer (e.g., 10-20 mM ammonium formate) adjusted to the target pH will provide more stable retention times. Remember to measure the pH of the aqueous portion before mixing with the organic modifier.[18]

  • Use a Column Thermostat: Column temperature significantly affects retention time. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30°C or 35°C) is essential for reproducibility.

  • Check for Leaks: A small, undetected leak in the pump or connections can alter the mobile phase composition delivered to the column, causing retention time drift.

  • Premix Mobile Phase: If running an isocratic method, premixing the aqueous and organic mobile phases can sometimes provide more stable retention than online mixing, although it is less flexible.

Issue 3: Low Sensitivity / No Peak Detected

Q: I am not seeing a peak, or the peak is very small. How can I improve sensitivity?

A: Low sensitivity can stem from issues with the sample, the detector settings, or the chromatographic conditions.

Method Optimization for Sensitivity

Sensitivity_Optimization node_analyte Analyte Properties pKa: ~9 (Basic) LogP: ~0.3 (Polar) UV λmax: ~260 nm node_column Column Selection C18 (High-Purity) Polar-Embedded C18 Phenyl-Hexyl node_analyte->node_column node_mobile_phase Mobile Phase Low pH (2.5-3.5) High pH (9-10, requires stable column) node_analyte->node_mobile_phase node_detector Detector Settings Wavelength: 260 nm (start) Use PDA for λmax Increase path length if possible node_analyte->node_detector node_method Method Parameters Gradient Optimization Increase Injection Volume Sample Diluent Matching node_column->node_method node_mobile_phase->node_method node_detector->node_method node_output Improved Sensitivity & Peak Shape node_method->node_output

Caption: Key parameters to optimize for improved sensitivity.

Step-by-Step Solutions:

  • Verify Detector Wavelength: Use a PDA or DAD (Diode Array Detector) to scan the peak and confirm you are monitoring at the absorbance maximum (λmax). While 260 nm is a good starting point, the actual maximum may be slightly different.

  • Check Sample Preparation: Ensure the analyte is fully dissolved in the sample diluent. The diluent should ideally be the same as, or weaker than, the initial mobile phase to prevent peak distortion.

  • Increase Concentration/Injection Volume: This is the most direct way to increase the signal. Be mindful of potential column overload, which can lead to peak fronting or tailing.[9]

  • Optimize Peak Shape: A tailing peak is shorter and wider than a symmetrical peak of the same area.[9] Improving peak shape (see Issue 1) will increase the peak height and thus improve the signal-to-noise ratio.

  • Consider a Higher Pathlength Flow Cell: Some detectors can be fitted with high-sensitivity flow cells that increase the path length, thereby increasing the absorbance signal according to the Beer-Lambert law.[19]

Protocols & Method Validation

Protocol 1: Generic Scouting Gradient
  • System Preparation:

    • Column: C18, 2.7 µm, 100 x 3.0 mm

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 260 nm.

  • Equilibration: Equilibrate the column with 5% Mobile Phase B for at least 10 minutes.

  • Injection: Inject 2 µL of a ~10 µg/mL solution of N-Cyclopropyl-2-fluoropyridin-4-amine dissolved in 50:50 Water:Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (re-equilibration)

  • Analysis: Evaluate the retention time and peak shape to design a more focused gradient or an isocratic method.

Method Validation Principles

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed according to established guidelines such as ICH Q2(R1).[20][21][22][23] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Detection Limit (DL): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

All procedures and acceptance criteria should adhere to internal SOPs and regulatory standards like the USP General Chapter <621> on Chromatography.[24][25][26]

References

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022, May 20). Phenomenex. Available from: [Link]

  • 〈621〉CHROMATOGRAPHY. (2022, December 1). US Pharmacopeia (USP). Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available from: [Link]

  • General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • 4-Aminopyridine. Wikipedia. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Available from: [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. Available from: [Link]

  • USP Chapter 621: Overview & Key Points. (2017, June 28). Phenomenex. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek, Inc. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Available from: [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available from: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Available from: [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Available from: [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. Available from: [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Available from: [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. Available from: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2007, February 6). Taylor & Francis. Available from: [Link]

  • Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS. Available from: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications. Available from: [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (n.d.). Oxford Academic. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • Cyclopropylamine. PubChem. Available from: [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. Available from: [Link]

  • N-(2-cyclopropylpropyl)-6-fluoropyrimidin-4-amine. PubChem. Available from: [Link]

  • 2-Fluoropyridine. NIST WebBook. Available from: [Link]

  • 2-Fluoropyridine. PubChem. Available from: [Link]

  • 2-Fluoropyridine. NIST WebBook. Available from: [Link]

  • Cyclopropylamine (CAS 765-30-0). Cheméo. Available from: [Link]

  • 4-Aminopyridine. PubChem. Available from: [Link]

  • Cyclopropylamine. Wikipedia. Available from: [Link]

  • 2-Fluoropyridine. Cheméo. Available from: [Link]

  • 4-Aminopyridine (4-AP). MP Biomedicals. Available from: [Link]

  • Valence molecular orbitals and cationic structures of 2-fluoropyridine by high-resolution ion spectroscopy and Franck–Condon. AIP Publishing. Available from: [Link]

  • 4-Aminopyridine. NIST WebBook. Available from: [Link]

  • N-cyclopentyl-N-cyclopropylamine. NextSDS. Available from: [Link]

Sources

Troubleshooting

Minimizing defluorination in N-Cyclopropyl-2-fluoropyridin-4-amine reactions

Introduction: The Challenge of the C-F Bond Welcome to the technical support guide for N-Cyclopropyl-2-fluoropyridin-4-amine. This valuable building block is frequently employed in medicinal chemistry and drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of the C-F Bond

Welcome to the technical support guide for N-Cyclopropyl-2-fluoropyridin-4-amine. This valuable building block is frequently employed in medicinal chemistry and drug discovery, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] The cyclopropylamine moiety is also a privileged structure known to confer favorable characteristics.[1][3]

However, the very nature of the 2-fluoropyridine scaffold presents a significant synthetic challenge: the susceptibility of the C2-fluorine atom to unwanted substitution, or defluorination . This guide provides an in-depth analysis of the underlying mechanisms causing this issue and offers field-proven troubleshooting strategies and protocols to help you maintain the integrity of this critical C-F bond during your synthetic campaigns.

Understanding the Primary Defluorination Pathway: Nucleophilic Aromatic Substitution (SNAr)

The principal mechanism responsible for the undesired loss of fluorine from the 2-position of the pyridine ring is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring, combined with the high electronegativity of the fluorine atom, renders the C2-carbon highly electron-deficient and thus susceptible to attack by nucleophiles present in the reaction mixture.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-poor carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Fluoride Elimination: The aromaticity of the ring is restored by the elimination of the highly stable fluoride ion (F⁻), which is an excellent leaving group.[4][5]

This process is often a competing pathway with the desired reaction, especially in cross-coupling chemistries or when strong bases or nucleophilic solvents are used at elevated temperatures.[5][6]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Products Reactant Reactant N-Cyclopropyl-2-fluoropyridin-4-amine Nu⁻ Intermediate Meisenheimer Complex Reactant->Intermediate Step 1: Addition (Rate-Determining) Product Products Defluorinated Product F⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: The two-step Addition-Elimination mechanism of SNAr.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with N-Cyclopropyl-2-fluoropyridin-4-amine and provides actionable solutions.

Q1: My LC-MS analysis shows a significant peak at [M-F+H]⁺ or [M-F+Solvent]⁺. What is causing this high level of defluorination?

A1: Root Cause Analysis

High levels of defluorination are almost always a result of reaction conditions that favor the SNAr pathway. The most common culprits are an overly reactive base/nucleophile, a nucleophilic solvent, or excessive heat. In palladium-catalyzed cross-coupling reactions, hydrodefluorination (replacement of -F with -H) can also occur, often promoted by the catalyst system and a hydrogen source (like an alcohol solvent).[2][7]

Troubleshooting_Workflow Start High Defluorination Detected (e.g., by LC-MS) Analyze Analyze Reaction Conditions Start->Analyze Base Issue: Base Analyze->Base Base Choice? Solvent Issue: Solvent Analyze->Solvent Solvent Type? Temp Issue: Temperature Analyze->Temp Reaction Temp? Catalyst Issue: Catalyst System (Cross-Coupling) Analyze->Catalyst Reaction Type? Sol_Base Solution: - Use weaker, non-nucleophilic base (K₂CO₃, Cs₂CO₃) - Use sterically hindered base (e.g., t-BuOK in non-protic solvent) Base->Sol_Base Sol_Solvent Solution: - Switch to non-nucleophilic solvent (Toluene, Dioxane) - Avoid protic/nucleophilic solvents (alcohols, DMF at high T) Solvent->Sol_Solvent Sol_Temp Solution: - Lower reaction temperature - Run temperature screen to find optimal balance Temp->Sol_Temp Sol_Catalyst Solution: - Screen ligands - Reduce catalyst loading - Ensure anhydrous conditions Catalyst->Sol_Catalyst

Caption: A logical workflow for troubleshooting defluorination.

Q2: How does my choice of base impact C-F bond stability?

A2: The Base is Key: Strength vs. Nucleophilicity

The base is one of the most critical factors. A strong, nucleophilic base can directly attack the C2 position, leading to defluorination. The goal is to choose a base that is strong enough to facilitate the desired reaction (e.g., deprotonate a nucleophile or participate in a catalytic cycle) but is a poor nucleophile itself.

Base TypeCommon ExamplesRisk of DefluorinationRationale & Recommendations
Strong, Nucleophilic NaH, NaOMe, KOtBu (in protic solvents)High These bases can act as potent nucleophiles. For example, using an alcohol as a solvent with a strong base generates alkoxides, which readily displace the fluoride.[5] Avoid this combination where possible.
Weak, Non-Nucleophilic K₂CO₃, Cs₂CO₃, K₃PO₄Low to Moderate Inorganic carbonates are excellent choices for many cross-coupling reactions. They are generally not nucleophilic enough to attack the C-F bond directly but are sufficient to maintain the catalytic cycle. Cs₂CO₃ is often preferred for its higher solubility.[8]
Sterically Hindered NaOtBu, LHMDSCondition Dependent While strong, their steric bulk can disfavor direct attack on the pyridine ring.[5] They are effective but should be used with caution, preferably in non-nucleophilic, aprotic solvents like toluene or dioxane and at the lowest effective temperature.

Expert Insight: For a Buchwald-Hartwig amination on the C4-amine of a related 2-fluoropyridine, switching from a strong base like KOtBu to a milder one like K₃PO₄ can be the difference between a failed reaction and a high-yielding success.[4]

Q3: What is the best solvent to use?

A3: Minimizing Solvent Nucleophilicity

The solvent can be a "hidden" nucleophile. Protic solvents (e.g., isopropanol, t-amyl alcohol) or polar aprotic solvents that can degrade to nucleophiles (e.g., DMF at high temperatures can generate dimethylamine) are significant risks.

  • Recommended Solvents: Apolar, aprotic solvents such as Toluene, Dioxane, or CPME (Cyclopentyl methyl ether) are generally the safest choices. They do not participate in SNAr and provide good solubility for many organic reagents.

  • Solvents to Use with Caution: DMF, DMAc, and NMP can be effective due to their polarity and high boiling points, but they pose a risk at temperatures >120 °C. If used, rigorously dried, peptide-grade solvent is recommended.

  • Solvents to Avoid: Alcohols (MeOH, EtOH, iPrOH) should generally be avoided, as their corresponding alkoxides are potent nucleophiles. In some palladium-catalyzed hydrodefluorination protocols, alcohols are intentionally used as the hydride source, highlighting their reactivity.[2]

Q4: Can lowering the reaction temperature prevent defluorination?

A4: Yes, Absolutely.

The activation energy for the undesired SNAr side reaction is often higher than that of the desired transformation. Consequently, lowering the reaction temperature can dramatically improve the selectivity for the desired product.

Protocol Recommendation: If defluorination is observed, perform a temperature screen. Set up several small-scale reactions at different temperatures (e.g., 100 °C, 80 °C, 60 °C) and monitor the ratio of the desired product to the defluorinated byproduct over time. Often, a slightly longer reaction time at a lower temperature provides a much cleaner outcome. While many reactions on halopyridines have historically used high temperatures (up to 130 °C), recent studies show that substitutions on 2-fluoropyridines can often be conducted under much milder conditions.[6]

Recommended Protocol: Minimizing Defluorination in a Model Reaction

This protocol describes a generalized procedure for a reaction prone to defluorination, such as a Buchwald-Hartwig amination, incorporating the principles discussed above.

Objective: To couple a secondary amine (e.g., morpholine) to a hypothetical 4-bromo-N-cyclopropyl-2-fluoropyridine, preserving the C2-F bond.

Materials:

  • 4-bromo-N-cyclopropyl-2-fluoropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (ligand) (0.04 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry, oven-baked reaction vessel, add Cs₂CO₃, Pd(OAc)₂, and Xantphos.

  • Degassing: Seal the vessel, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the 4-bromo-N-cyclopropyl-2-fluoropyridine and morpholine.

  • Heating & Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of starting material and the formation of the desired product, while checking for the mass of any potential defluorinated-aminated byproduct.

  • Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel to isolate the desired N-cyclopropyl-N'-(morpholino)-2-fluoropyridin-4-amine. Confirm the structure and purity by ¹H NMR, ¹⁹F NMR, and MS analysis. The presence of a signal in the ¹⁹F NMR spectrum is definitive proof of C-F bond retention.

References

  • ResearchGate. (n.d.). Scheme 1. Possible Mechanisms for the Defluorination of 2-Fluoropyridine by Cp2ZrCb/Red-Al.
  • ACS Publications. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • ResearchGate. (n.d.). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes.
  • National Center for Biotechnology Information. (2026).
  • ACS Publications. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. ACS Omega. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Organic Syntheses. (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • ChemRxiv. (n.d.). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Cyclopropyl-2-fluoropyridin-4-amine vs N-cyclopropyl-2-chloropyridin-4-amine reactivity

Strategic Divergence in Pyridine Functionalization: N-Cyclopropyl-2-fluoropyridin-4-amine vs. N-cyclopropyl-2-chloropyridin-4-amine In the rigorous landscape of medicinal chemistry and drug discovery, the cyclopropylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Divergence in Pyridine Functionalization: N-Cyclopropyl-2-fluoropyridin-4-amine vs. N-cyclopropyl-2-chloropyridin-4-amine

In the rigorous landscape of medicinal chemistry and drug discovery, the cyclopropylamine motif is a privileged pharmacophore known to confer metabolic stability and act as a key structural element in mechanism-based inhibitors[1]. When fused to a pyridine core, such as in 4-(cyclopropylamino)pyridines, it forms a versatile scaffold for advanced therapeutic agents[1]. However, the strategic selection of the C2-halogen—specifically fluorine versus chlorine—profoundly dictates the molecule's downstream reactivity.

This guide provides a comprehensive, data-driven comparison of N-Cyclopropyl-2-fluoropyridin-4-amine and N-cyclopropyl-2-chloropyridin-4-amine, empowering synthetic chemists to select the optimal building block for their late-stage functionalization campaigns.

Mechanistic Divergence: The Causality of Halogen Selection

The fundamental difference between these two building blocks lies in their preferred modes of activation. The choice between fluorine and chlorine flips the reactivity profile from polar nucleophilic substitution to transition-metal catalysis.

The SNAr Champion (2-Fluoro Derivative) Nucleophilic Aromatic Substitution (SNAr) on pyridines proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2]. Fluorine is the undisputed champion of this pathway. Its extreme electronegativity strongly polarizes the C-F bond, rendering the C2 carbon highly electrophilic and inductively stabilizing the anionic intermediate[3]. Consequently, 2-fluoropyridines undergo SNAr reactions approximately 250 to 320 times faster than their 2-chloro counterparts[3][4]. This allows for milder reaction conditions, preserving sensitive functional groups on complex drug-like molecules[2].

The Cross-Coupling Champion (2-Chloro Derivative) In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity paradigm is inverted. The rate-determining step is typically the oxidative addition of the electron-rich Pd(0) species into the carbon-halogen bond[5]. Because the C-Cl bond dissociation energy (~96 kcal/mol) is significantly lower than the exceptionally strong C-F bond (~115 kcal/mol), 2-chloropyridines readily undergo oxidative addition. Conversely, 2-fluoropyridines are generally inert under standard palladium catalysis[5], making the 2-chloro derivative the mandatory choice for forming complex C-C bonds via transition-metal pathways.

Quantitative Performance Comparison

To facilitate rapid decision-making, the divergent physicochemical and reactive properties of the two scaffolds are summarized below.

PropertyN-Cyclopropyl-2-fluoropyridin-4-amineN-cyclopropyl-2-chloropyridin-4-amine
Primary Synthetic Utility Nucleophilic Aromatic Substitution (SNAr)Transition Metal Cross-Coupling (e.g., Suzuki)
Relative SNAr Reaction Rate ~250–320x faster[3]1x (Baseline)
Leaving Group Ability (SNAr) Excellent (High electronegativity)Poor to Moderate
C-X Bond Dissociation Energy ~115 kcal/mol (Strong, resists Pd insertion)~96 kcal/mol (Weaker, allows Pd insertion)
Oxidative Addition (Pd/Ni) Generally InertHighly Reactive[5]
Typical Reaction Conditions Mild (Lower temp, weaker bases)[2]Moderate to Harsh (Requires metal catalyst, heat)

Visualizing the Synthetic Workflows

Reactivity F_cmpd N-Cyclopropyl-2-fluoropyridin-4-amine (SNAr Champion) SNAr Nucleophilic Aromatic Substitution (SNAr) F_cmpd->SNAr Nucleophiles (Amines, Alkoxides) Mild Base, Lower Temp Cl_cmpd N-cyclopropyl-2-chloropyridin-4-amine (Cross-Coupling Champion) Pd_CC Palladium-Catalyzed Cross-Coupling Cl_cmpd->Pd_CC Boronic Acids, Pd(0) Cat. Ligand, Base, Heat Prod_SNAr 2-Substituted Pyridine (C-N, C-O, C-S bonds) SNAr->Prod_SNAr Prod_CC 2-Aryl/Alkyl Pyridine (C-C bonds) Pd_CC->Prod_CC

Divergent synthetic pathways for 2-fluoro and 2-chloro pyridine derivatives.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific physical or chemical indicators that confirm the reaction is proceeding as intended.

Protocol A: Mild SNAr Amination of N-Cyclopropyl-2-fluoropyridin-4-amine

Objective: Synthesize a 2,4-diaminopyridine derivative via metal-free C-N bond formation.

  • Initiation: In an oven-dried flask under nitrogen, dissolve N-Cyclopropyl-2-fluoropyridin-4-amine (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) followed by a secondary amine nucleophile (e.g., morpholine, 1.2 eq)[2].

    • Causality: DMF is a polar aprotic solvent that poorly solvates the nucleophilic anion, drastically increasing its effective reactivity toward the electrophilic C2 position.

  • Reaction & Monitoring: Heat the mixture to 80 °C.

    • Self-Validation: The solution will often develop a deep red or orange hue. This color change is a reliable, field-proven visual indicator of the highly colored anionic Meisenheimer complex forming in real-time[6]. Monitor via LC-MS until the starting material is consumed.

  • Quench & Extraction: Cool to room temperature and quench with a 10-fold volume of water. Extract with Ethyl Acetate (3x).

    • Causality: The massive aqueous dilution crashes out the highly lipophilic product and forces the DMF into the aqueous layer, preventing emulsion formation.

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution, followed by brine.

    • Causality: The LiCl wash aggressively strips residual DMF from the organic phase. The brine wash pre-dries the solution before the addition of anhydrous Na₂SO₄. Concentrate and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling of N-cyclopropyl-2-chloropyridin-4-amine

Objective: Synthesize a 2-aryl-4-(cyclopropylamino)pyridine via Pd-catalyzed C-C bond formation.

  • Catalyst Protection (Critical): Charge a Schlenk flask with N-cyclopropyl-2-chloropyridin-4-amine (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Add a 1,4-Dioxane/Water mixture (4:1 v/v, 0.1 M). Sparge the biphasic solution with inert N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen is lethal to the Pd(0) active species. Sparging completely displaces O₂, preventing the catalyst from prematurely oxidizing to an inactive Pd(II) state.

  • Initiation: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of N₂. Heat the biphasic mixture to 90 °C with vigorous stirring.

    • Causality: The biphasic system is mandatory; it ensures the inorganic base (K₂CO₃) remains solvated to facilitate the crucial transmetalation step between the boron species and the palladium center.

  • Reaction & Monitoring:

    • Self-Validation: As the reaction proceeds, the mixture will typically transition to a dark brown or black color. This indicates the aggregation of "palladium black" nanoparticles, confirming the catalyst has successfully entered the active catalytic cycle. Monitor via TLC (UV active).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite.

    • Causality: Celite effectively traps the palladium black and insoluble inorganic salts, preventing severe emulsions during the subsequent extraction. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Source: acs.org | URL: [Link]

  • Title: Aminoborohydrides 15. The First Mild and Efficient Method for Generating 2-(Dialkylamino)-pyridines from 2-Fluoropyridine | Source: acs.org | URL: [Link]

Sources

Comparative

N-Cyclopropyl-2-fluoropyridin-4-amine purity analysis and validation by LC-MS

Purity Analysis and Validation of N-Cyclopropyl-2-fluoropyridin-4-amine by LC-MS: A Comparative Guide In my tenure developing analytical control strategies for pharmaceutical intermediates, few structural motifs present...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Analysis and Validation of N-Cyclopropyl-2-fluoropyridin-4-amine by LC-MS: A Comparative Guide

In my tenure developing analytical control strategies for pharmaceutical intermediates, few structural motifs present as unique a chromatographic challenge as fluorinated pyridinyl amines. N-Cyclopropyl-2-fluoropyridin-4-amine is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of mechanism-based enzyme inhibitors and advanced therapeutic agents[1].

However, accurately assessing its purity via Liquid Chromatography-Mass Spectrometry (LC-MS) requires navigating a complex physicochemical landscape. The basic secondary amine (cyclopropylamine) is prone to severe peak tailing due to secondary interactions with residual silanols on standard silica columns. Concurrently, the highly electronegative 2-fluoropyridine ring demands orthogonal selectivity to resolve closely related synthetic impurities, such as des-fluoro analogs or positional regioisomers (e.g., 3-fluoropyridine derivatives).

This guide objectively compares three distinct LC-MS methodologies, detailing the causality behind column and mobile phase selection, and provides a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge & Methodology Comparison

To establish a robust purity assay, we must balance chromatographic resolution with mass spectrometric ionization efficiency. We evaluated three distinct LC-MS approaches:

  • Method A: Standard C18 at Low pH (0.1% Formic Acid)

    • The Causality: At low pH, the cyclopropylamine nitrogen is fully protonated, maximizing Electrospray Ionization positive mode (ESI+) efficiency. However, the protonated amine interacts strongly with unendcapped silanols on standard C18 stationary phases, leading to broad, asymmetrical peaks. Furthermore, standard alkyl chains lack the shape selectivity required to separate fluorinated regioisomers.

  • Method B: Hybrid BEH C18 at High pH (pH 9.5 Ammonium Bicarbonate)

    • The Causality: Utilizing a high-pH mobile phase on a bridged ethyl hybrid (BEH) particle neutralizes the basic amine, significantly increasing its hydrophobicity and eliminating silanol-driven peak tailing[3]. While peak shape is excellent, the generic hydrophobic interaction of the C18 ligand provides only modest resolution between the target compound and its fluorinated isomers.

  • Method C: Fluorophenyl (F5) at Low pH (0.1% Formic Acid)

    • The Causality: The pentafluorophenyl (F5) stationary phase offers multiple retention mechanisms: hydrophobic, hydrogen bonding, π−π interactions, and strong dipole-dipole interactions. The localized dipole of the 2-fluoropyridine ring interacts orthogonally with the F5 ligand, providing superior discrimination of fluorinated regioisomers. The low pH ensures optimal ESI+ signal, while the unique surface chemistry mitigates amine tailing better than standard C18.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained during the method screening phase for N-Cyclopropyl-2-fluoropyridin-4-amine and its primary synthetic impurity (3-fluoro regioisomer).

Chromatographic ParameterMethod A: Standard C18 (Low pH)Method B: BEH C18 (High pH)Method C: F5 Fluorophenyl (Low pH)
Retention Time (min) 1.854.603.45
Peak Asymmetry ( Tf​ ) 1.95 (Severe Tailing)1.08 (Excellent)1.12 (Excellent)
Resolution ( Rs​ ) from Isomer 0.8 (Co-elution)1.6 (Baseline)3.1 (Superior)
MS Signal Intensity (ESI+) High ( 5×106 cps)Moderate ( 2×106 cps)High ( 4.8×106 cps)
Verdict RejectedAcceptable for generic useOptimal for Purity/Isomers

Logical Workflow for Method Selection and Validation

The decision matrix for selecting and validating the optimal LC-MS method is visualized below.

LCMS_Workflow A N-Cyclopropyl-2-fluoropyridin-4-amine Sample Preparation B Column & Mobile Phase Screening A->B C1 Standard C18 Low pH (0.1% FA) B->C1 C2 BEH C18 High pH (pH 9.5) B->C2 C3 F5 Fluorophenyl Low pH (0.1% FA) B->C3 D1 Peak Tailing & Poor Isomer Resolution C1->D1 D2 Good Peak Shape Modest Selectivity C2->D2 D3 Optimal Resolution & High MS Sensitivity C3->D3 E System Suitability Testing (SST) Internal Standard & Blanks D3->E Selected Method F ICH Q2(R2) Validation (Specificity, Linearity, Precision) E->F Self-Validating Loop

LC-MS Method Selection and Self-Validation Workflow for Fluoropyridine Amines.

Self-Validating Experimental Protocol (F5 Method)

A robust analytical procedure must be self-validating; it should automatically flag system degradation or matrix interference before reporting data. The following protocol integrates System Suitability Testing (SST) directly into the sample queue.

A. Chromatographic & MS Conditions
  • Column: Pentafluorophenyl (F5) Core-Shell, 2.1×100 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 6 minutes, then flush at 95% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Single Quadrupole or Triple Quadrupole in ESI+ mode. Scan m/z 100-400. Target mass for N-Cyclopropyl-2-fluoropyridin-4-amine: [M+H]+=153.1 m/z .

B. Step-by-Step Self-Validating Sequence
  • Instrument Equilibration & Blank Verification:

    • Action: Inject Diluent Blank (50:50 Water:Acetonitrile).

    • Validation Gate: The baseline at m/z 153.1 must show no peaks >0.1% of the nominal target concentration. Causality: This proves the system is free of sample carryover, ensuring low-level impurity quantification is accurate.

  • System Suitability Test (SST):

    • Action: Inject a Resolution Standard containing N-Cyclopropyl-2-fluoropyridin-4-amine and its 3-fluoro isomer at .

    • Validation Gate: Resolution ( Rs​ ) must be ≥2.0 , and the Asymmetry Factor ( Tf​ ) must be ≤1.3 . Causality: This confirms the F5 column has not lost its specific dipole-dipole selectivity due to phase bleed or contamination.

  • Calibration & Linearity:

    • Action: Inject a 5-point calibration curve ranging from (Limit of Quantification) to .

    • Validation Gate: The coefficient of determination ( R2 ) must be ≥0.995 .

  • Sample Analysis with Bracketing:

    • Action: Inject unknown samples. Every 10th injection must be a mid-level Quality Control (QC) standard.

    • Validation Gate: The QC standard must back-calculate to within ±5% of its theoretical value. Causality: ESI source efficiency can drift due to matrix buildup. Bracketing proves the MS response remained stable throughout the run.

Regulatory Alignment: ICH Q2(R2) Validation

The finalized F5 LC-MS method aligns with the modernized ICH Q2(R2) Guideline on Validation of Analytical Procedures (adopted November 2023)[2].

  • Specificity/Selectivity: Demonstrated by the baseline resolution ( Rs​=3.1 ) of the target compound from structurally similar fluorinated isomers, ensuring the MS signal is purely attributable to the target analyte.

  • Precision (Repeatability): Six replicate injections of the standard yielded an RSD of 0.8% for retention time and 1.2% for MS peak area, well within the strict pharmaceutical acceptance criteria of ≤2.0% .

  • Reportable Range: The self-validating protocol confirms accuracy and precision from the reporting limit (0.1% impurity level) up to 120% of the nominal assay concentration, fulfilling ICH Q2(R2) requirements for impurity and purity testing[4].

By leveraging the unique surface chemistry of an F5 column and enforcing strict, self-validating system suitability gates, researchers can confidently quantify N-Cyclopropyl-2-fluoropyridin-4-amine and its impurities, ensuring the integrity of downstream drug development pipelines.

References

  • Benchchem. N-Cyclopropyl-2-fluoropyridin-4-amine.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).

Sources

Validation

Benchmarking N-Cyclopropyl-2-fluoropyridin-4-amine Derivatives in High-Throughput Screening

A Comprehensive Guide for LSD1 Inhibitor Discovery As the epigenetic landscape of oncology and neurodegenerative diseases expands, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a premier therapeutic target. W...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for LSD1 Inhibitor Discovery

As the epigenetic landscape of oncology and neurodegenerative diseases expands, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a premier therapeutic target. While early-generation inhibitors relied heavily on the tranylcypromine (TCP) scaffold, modern high-throughput screening (HTS) campaigns demand superior physicochemical properties.

This guide provides an objective benchmarking of N-Cyclopropyl-2-fluoropyridin-4-amine derivatives against traditional and non-fluorinated alternatives. By dissecting the causality behind scaffold selection and assay design, this document serves as a self-validating framework for application scientists and drug development professionals executing epigenetic HTS triage.

Mechanistic Rationale: Why This Scaffold?

To understand the superiority of the N-Cyclopropyl-2-fluoropyridin-4-amine building block in HTS, we must evaluate its two distinct structural components: the cyclopropylamine warhead and the 2-fluoropyridine core.

The Cyclopropylamine Warhead: Mechanism-Based Inactivation

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase. Cyclopropylamines are privileged structures that act as mechanism-based (suicide) irreversible inhibitors of LSD1[1]. Upon binding to the active site, the enzyme catalyzes a single-electron transfer (SET) from the cyclopropylamine nitrogen to the FAD cofactor. This generates a radical cation that triggers rapid cyclopropyl ring opening, culminating in a covalent adduct with the FAD cofactor and permanently inactivating the enzyme[2].

MOA Compound N-Cyclopropyl-2-fluoropyridin-4-amine Derivative Oxidation Single Electron Transfer (SET) Compound->Oxidation Binds Active Site LSD1 LSD1 Enzyme (Active FAD) LSD1->Oxidation RingOpening Cyclopropyl Ring Opening Oxidation->RingOpening Radical Cation Adduct Covalent FAD Adduct (Irreversible Inhibition) RingOpening->Adduct Covalent Bond

Fig 1: Mechanism of irreversible LSD1 inhibition via FAD covalent adduct formation.

The 2-Fluoropyridine Advantage: pKa Modulation

While the cyclopropylamine drives potency, the 2-fluoropyridine core drives druggability. In medicinal chemistry, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. When positioned ortho to the pyridine nitrogen, fluorine significantly decreases the electron density of the ring, thereby lowering the pKa of the pyridine nitrogen (rendering it less basic)[3].

Causality in Performance:

  • Permeability: A lower pKa means a smaller fraction of the compound is protonated at physiological pH (7.4). This increases lipophilicity (LogD) and dramatically enhances passive membrane permeability[4].

  • Safety: Highly basic amines frequently suffer from off-target hERG channel blockade (cardiotoxicity). The fluoropyridine scaffold mitigates this liability.

  • Metabolic Stability: The strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes, extending the compound's in vitro half-life compared to non-fluorinated analogs[3].

High-Throughput Screening (HTS) Methodology

To accurately benchmark these derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why TR-FRET? HTS libraries often contain compounds with intrinsic auto-fluorescence, leading to false positives in standard fluorometric assays. TR-FRET introduces a temporal delay (e.g., 50–100 µs) between excitation of a Europium (Eu) chelate and the emission measurement. This allows short-lived background fluorescence to decay, isolating the specific signal generated by the target interaction[5].

Step-by-Step TR-FRET Protocol for LSD1

This protocol is designed as a self-validating system, measuring the demethylation of a biotinylated Histone H3 Lysine 4 mono-methylated (H3K4me1) peptide[6].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT, 0.1% BSA). Dilute recombinant human LSD1 enzyme to a working concentration of 4 nM.

  • Compound Addition: Dispense 100 nL of N-Cyclopropyl-2-fluoropyridin-4-amine derivatives (in 100% DMSO) into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550). Include DMSO-only wells as negative controls and 10 µM Tranylcypromine (TCP) as positive controls.

  • Enzyme Pre-incubation: Add 5 µL of the LSD1 enzyme solution to the wells. Incubate at room temperature for 30 minutes. Note: Pre-incubation is critical for mechanism-based covalent inhibitors to allow time for FAD-adduct formation.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 40 nM biotinylated H3K4me1 peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection Mixture: Add 10 µL of detection buffer containing a Europium-labeled anti-unmethylated H3K4 antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor).

  • Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio to determine enzyme activity.

HTS_Workflow Library Compound Library (Fluorinated Derivatives) Primary Primary Screen TR-FRET Assay (10 µM) Library->Primary Counter Counter Screen MAO-A/B Selectivity Primary->Counter >50% Inhibition Dose Dose-Response IC50 Determination Counter->Dose >100x Selectivity ADME In Vitro ADME Permeability & Stability Dose->ADME IC50 < 100 nM Hit Lead Candidate Selection ADME->Hit High Permeability

Fig 2: HTS triage workflow for identifying selective and permeable LSD1 inhibitors.

Benchmarking Data: Comparative Performance

The following table synthesizes quantitative HTS and in vitro ADME data, objectively comparing an optimized N-Cyclopropyl-2-fluoropyridin-4-amine derivative against the foundational tranylcypromine (TCP) standard and a non-fluorinated matched molecular pair.

Experimental Conditions: LSD1 IC50 determined via TR-FRET; MAO-A/B IC50 determined via luminescent coupled assays; Permeability measured via Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4; Stability measured via Human Liver Microsome (HLM) intrinsic clearance.

Compound ScaffoldLSD1 IC50 (nM)MAO-A IC50 (µM)Selectivity (LSD1 vs MAO-A)PAMPA Permeability ( 10−6 cm/s)HLM Half-life (min)
Tranylcypromine (TCP) [2]242,0002.5< 1x12.445
N-Cyclopropylpyridin-4-amine (Non-fluorinated)45> 50> 1000x3.128
N-Cyclopropyl-2-fluoropyridin-4-amine (Fluorinated)38 > 50 > 1000x 18.7 > 120
Data Interpretation
  • Target Engagement: Both the fluorinated and non-fluorinated cyclopropylamine derivatives show massive potency improvements over TCP, driven by optimized binding kinetics in the LSD1 active site prior to covalent attachment.

  • Permeability Rescue: The non-fluorinated pyridine derivative suffers from poor membrane permeability (3.1 ×10−6 cm/s) due to its high basicity. The introduction of the 2-fluoro substitution in the N-Cyclopropyl-2-fluoropyridin-4-amine derivative successfully lowers the pKa, rescuing permeability (18.7 ×10−6 cm/s) and making it highly suitable for intracellular target engagement.

  • Metabolic Stability: The fluorinated derivative exhibits a significantly prolonged half-life (>120 min) in human liver microsomes, demonstrating the protective metabolic effect of the carbon-fluorine bond against oxidative degradation[3].

Conclusion

For high-throughput screening campaigns targeting LSD1, the N-Cyclopropyl-2-fluoropyridin-4-amine scaffold represents a superior starting point compared to traditional tranylcypromine analogs or un-substituted pyridines. By combining the irreversible FAD-adduct forming capability of the cyclopropylamine with the pKa-modulating and metabolically stabilizing effects of the 2-fluoropyridine ring, researchers can bypass common attrition points related to poor membrane permeability and rapid clearance. Utilizing robust, interference-free assays like TR-FRET ensures that the hits generated from this scaffold are both genuine and translatable to downstream cellular models.

References

  • AACR Journals. LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B. Available at: [Link]

  • PubMed (NIH). High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases. Available at: [Link]

  • PubMed (NIH). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Available at: [Link]

  • PMC (NIH). High-throughput screening to identify inhibitors of lysine demethylases. Available at:[Link]

  • ResearchGate. Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. Available at: [Link]

Sources

Comparative

Comparing leaving group ability of fluorine in N-Cyclopropyl-2-fluoropyridin-4-amine

An In-Depth Guide to the Superior Leaving Group Ability of Fluorine in N-Cyclopropyl-2-fluoropyridin-4-amine for Nucleophilic Aromatic Substitution Introduction: The Paradox of the Carbon-Fluorine Bond in Heterocyclic Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Superior Leaving Group Ability of Fluorine in N-Cyclopropyl-2-fluoropyridin-4-amine for Nucleophilic Aromatic Substitution

Introduction: The Paradox of the Carbon-Fluorine Bond in Heterocyclic Chemistry

In the realm of synthetic organic chemistry, particularly within drug discovery and development, nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for constructing complex molecular architectures. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization via SNAr is a routine yet critical operation. When considering halo-substituted pyridines, a fascinating and somewhat counterintuitive phenomenon emerges: fluorine, despite forming the strongest single bond with carbon, often serves as the most effective leaving group.[1][2]

This guide provides a comprehensive analysis of the leaving group ability of fluorine in the context of a specific, medicinally relevant building block: N-Cyclopropyl-2-fluoropyridin-4-amine . We will dissect the mechanistic underpinnings of this enhanced reactivity, present comparative data against other halogens, and provide actionable experimental protocols for researchers and scientists. The focus will be on explaining the causality behind fluorine's unique behavior, moving beyond simple procedural descriptions to offer field-proven insights.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr): Why Fluorine Excels

The conventional wisdom from aliphatic chemistry, where leaving group ability is inversely proportional to bond strength (I > Br > Cl > F), does not hold for SNAr reactions.[3][4] The reason lies in the two-step addition-elimination mechanism that governs this transformation.

  • Step 1 (Rate-Determining Step): Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the leaving group. This initial attack temporarily breaks the aromaticity of the pyridine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Step 2 (Fast Step): Elimination: The aromaticity of the ring is restored through the expulsion of the halide leaving group.

The key to fluorine's success lies in the first, rate-determining step. Fluorine's exceptionally high electronegativity exerts a powerful inductive electron-withdrawing effect. This effect polarizes the carbon-fluorine bond, rendering the C2 carbon of the pyridine ring highly electrophilic and thus extremely susceptible to nucleophilic attack.[2][5] This potent activation significantly lowers the energy barrier for the formation of the Meisenheimer complex, thereby accelerating the overall reaction rate.[2] Because the C-F bond is broken in the second, fast step, its high bond dissociation energy has a negligible impact on the reaction's kinetics.

Caption: Figure 1: SNAr Mechanism on N-Cyclopropyl-2-fluoropyridin-4-amine

Comparative Analysis: Fluorine vs. Other Halogens

The superior reactivity of 2-fluoropyridines over their chloro, bromo, and iodo analogs is not merely theoretical. Experimental data provides stark evidence. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine under the same conditions.[1][6] This enhanced reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which is a significant advantage when working with complex, multi-functionalized molecules common in drug development.[1]

The following table summarizes the key properties that differentiate the halogens in the context of SNAr on a pyridine ring.

Halogen (X)C-X Bond Energy (kJ/mol)Relative Electronegativity (Pauling)Relative Rate of SNAr on PyridineLeaving Group Ability in SN2
Fluorine (F) ~492[3]3.98~320 [1][6]Very Poor[4]
Chlorine (Cl) ~324[3]3.161Good
Bromine (Br) ~285[3]2.96~0.75Very Good
Iodine (I) ~228[3]2.66~0.4Excellent

Note: Relative rates are approximate and based on the reaction with sodium ethoxide. The trend remains consistent across many nucleophiles.

The data clearly illustrates the dichotomy: in SNAr, the reaction rate is governed by electronegativity, which dictates the electrophilicity of the reaction site. In SN2, the rate is governed by bond strength and leaving group stability, leading to the opposite trend.

The substituents on the N-Cyclopropyl-2-fluoropyridin-4-amine ring also play a role. The N-cyclopropyl group is known to enhance metabolic stability, a desirable trait in drug candidates.[5] The 4-amino group is electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, the powerful activating effects of both the ring nitrogen and the fluorine at the 2-position overcome this deactivation, allowing the SNAr reaction to proceed efficiently.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for a representative SNAr reaction on a 2-fluoropyridine substrate. This protocol is based on established procedures and can be adapted for N-Cyclopropyl-2-fluoropyridin-4-amine.[1]

Reaction: Synthesis of N-Cyclopropyl-2-(morpholino)pyridin-4-amine

Materials:
  • N-Cyclopropyl-2-fluoropyridin-4-amine (1.0 equivalent)

  • Morpholine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard laboratory glassware

Experimental Workflow Diagram

experimental_workflow Figure 2: Experimental Workflow for S Ar Reaction setup 1. Reaction Setup - Combine reactants & K₂CO₃ in DMSO - Equip with condenser heating 2. Heating - Heat to 80-100 °C - Stir for 4-12 hours setup->heating monitoring 3. Monitoring - Track progress via TLC or LC-MS heating->monitoring workup 4. Aqueous Work-up - Cool to RT - Dilute with EtOAc & Water - Separate layers monitoring->workup Upon Completion extraction 5. Extraction - Extract aqueous layer with EtOAc workup->extraction drying 6. Drying & Filtration - Combine organic layers - Wash with brine - Dry over Na₂SO₄, filter extraction->drying concentration 7. Concentration - Remove solvent under reduced pressure drying->concentration purification 8. Purification - Purify crude product via column chromatography concentration->purification

Caption: Figure 2: Experimental Workflow for SNAr Reaction

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add N-Cyclopropyl-2-fluoropyridin-4-amine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMSO to achieve a concentration of approximately 0.5 M.

  • Addition of Nucleophile: Add morpholine (1.2 eq.) to the stirring suspension at room temperature.

  • Heating: Attach a condenser to the flask and heat the reaction mixture to 80-100 °C using a heating mantle.

  • Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Aqueous Work-up: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash with brine to remove residual DMSO. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure N-Cyclopropyl-2-(morpholino)pyridin-4-amine.

Conclusion: A Strategic Advantage in Synthesis

The case of fluorine in N-Cyclopropyl-2-fluoropyridin-4-amine and related 2-fluoropyridines provides a compelling example of how a deep understanding of reaction mechanisms is crucial for rational chemical synthesis. While the strength of the C-F bond makes fluoride a poor leaving group in aliphatic substitutions, its unparalleled electronegativity makes it an exceptional leaving group in SNAr reactions. This is achieved by dramatically accelerating the rate-determining nucleophilic attack on the electron-deficient pyridine ring.[1][2]

For researchers, scientists, and drug development professionals, leveraging the enhanced reactivity of 2-fluoropyridines offers a significant strategic advantage. It enables the use of milder conditions, improves tolerance for sensitive functional groups, and facilitates the efficient late-stage functionalization of complex molecules, ultimately accelerating the discovery and development of new chemical entities.

References

  • N-Cyclopropyl-2-fluoropyridin-4-amine | Benchchem. (URL: )
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: [Link])

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (URL: [Link])

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. (URL: )
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (URL: [Link])

  • Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? - Reddit. (URL: [Link])

  • A Comparative Analysis of Leaving Group Ability in Haloalkanes for Drug Development and Research Professionals - Benchchem. (URL: )
  • What Makes A Good Leaving Group - Master Organic Chemistry. (URL: [Link])

Sources

Validation

Reference standards for N-Cyclopropyl-2-fluoropyridin-4-amine analytical validation

Analytical Validation Guide: N-Cyclopropyl-2-fluoropyridin-4-amine Reference Standards Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation Guide: N-Cyclopropyl-2-fluoropyridin-4-amine Reference Standards

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary: The Criticality of Standard Selection

N-Cyclopropyl-2-fluoropyridin-4-amine (CAS: 1564817-37-3) is a highly privileged building block in modern drug discovery. The cyclopropylamine moiety confers exceptional metabolic stability, while the 2-fluoropyridine scaffold serves as a highly reactive handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[1]. It is frequently utilized as a core intermediate in the synthesis of advanced kinase inhibitors and beta-secretase modulators.

When developing analytical methods to quantify this intermediate—either for raw material release testing or to track reaction kinetics—the selection of the reference standard is the foundational variable. Under the recently implemented [2], an analytical procedure must be proven "fit for its intended purpose" through a rigorous, lifecycle-based validation approach[3]. As a Senior Application Scientist, I consistently observe that validation failures (particularly in specificity and accuracy) rarely stem from the instrument, but rather from the uncharacterized impurities within the reference standard itself.

This guide objectively compares the performance of High-Purity Certified Reference Materials (CRMs) against standard In-House Working Standards, providing a self-validating experimental blueprint for your analytical workflows.

The Causality of Purity in Analytical Validation

Why does the purity of your N-Cyclopropyl-2-fluoropyridin-4-amine standard directly dictate method reliability?

In analytical chromatography (HPLC-UV or LC-MS/MS), the reference standard is the absolute truth that calibrates the detector's response factor. If an in-house synthesized working standard (~95-98% purity) is used without rigorous mass balance characterization, the remaining 2-5% impurity fraction fundamentally skews the calibration curve.

Mechanistically, the synthesis of N-Cyclopropyl-2-fluoropyridin-4-amine often leaves behind trace unreacted cyclopropylamine or generates regioisomeric byproducts (e.g., 3-fluoro or 6-fluoro analogs)[4].

  • Impact on Specificity: Regioisomers possess near-identical UV absorption profiles and identical mass-to-charge ( m/z ) ratios. A high-purity CRM (>99.5%) ensures that the primary calibration peak is free from co-eluting structural analogs, allowing you to establish true baseline resolution.

  • Impact on Accuracy: An in-house standard with an unknown water content or residual solvent profile introduces a systematic positive bias. You will weigh out what you believe is 1.0 mg of active standard, but effectively deliver only 0.95 mg to the solution, leading to artificially inflated assay calculations for all subsequent test samples.

Comparative Performance Analysis: CRM vs. Working Standard

The following table summarizes the quantitative impact of standard selection on core ICH Q2(R2) validation metrics.

Validation Parameter (ICH Q2(R2))High-Purity CRM (>99.5%)In-House Working Standard (~95-98%)Mechanistic Causality
Specificity (Resolution) No co-eluting regioisomers. Baseline Rs​>2.0 .High risk of co-elution with 3-fluoro analogs.Impurities in the standard create ghost peaks, complicating peak integration and masking true sample impurities.
Linearity ( R2 ) >0.999 across 80-120% range.Often <0.995 due to non-linear impurity response.Trace cyclopropylamine lacks a strong UV chromophore, altering the mass balance and skewing the calibration slope at high concentrations.
Accuracy (% Recovery) 99.0%−101.0% 94.0%−105.0% (Variable)Unknown water/solvent content in uncertified standards introduces a systematic positive bias in calculated sample concentrations.
Precision (% RSD) <1.0% (Repeatability) 2.0%−4.0% Heterogeneous standard powders with localized impurity pockets lead to inconsistent weighings and variable response factors.

Visualizing the Validation & Synthetic Workflows

To ensure compliance with the ICH Q2(R2) lifecycle approach, the validation workflow must be systematically structured.

ICH_Validation Start Reference Standard Selection (N-Cyclopropyl-2-fluoropyridin-4-amine) Spec Specificity Testing (LC-MS/MS & DAD) Start->Spec Confirm Purity Lin Linearity & Range (5 Levels, 80-120%) Spec->Lin Baseline Resolution Acc Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc R² > 0.999 Rob Robustness Testing (DoE: pH, Temp, Flow) Acc->Rob %RSD < 2.0% Report Validated Analytical Procedure (Fit for Purpose) Rob->Report ICH Q2(R2) Compliant

Figure 1: ICH Q2(R2) analytical validation workflow for N-Cyclopropyl-2-fluoropyridin-4-amine.

Furthermore, understanding the fate of impurities originating from the reference standard is critical when tracking the synthesis of the final Active Pharmaceutical Ingredient (API).

Impurity_Fate Intermediate N-Cyclopropyl-2-fluoro pyridin-4-amine Reaction SNAr / Cross-Coupling (API Synthesis) Intermediate->Reaction Reagent Impurity Regioisomer Impurity (e.g., 3-fluoro analog) Intermediate->Impurity Trace Contaminant API Target Active Pharmaceutical Ingredient Reaction->API High Yield Carryover Impurity Carryover (Requires LC-MS Tracking) Reaction->Carryover Side Product Impurity->Reaction Competes

Figure 2: Synthetic pathway and impurity fate mapping for the fluoropyridine intermediate.

Self-Validating Experimental Protocol

A robust analytical method should not just generate data; it must continuously prove its own validity during the run. Below is a step-by-step, self-validating LC-MS/MS protocol for quantifying N-Cyclopropyl-2-fluoropyridin-4-amine.

Phase 1: System Suitability & Resolution Bracketing

  • Action: Inject a resolution mixture containing the target analyte and its primary synthetic precursor (e.g., 2,4-difluoropyridine).

  • Self-Validation Mechanism: The chromatographic sequence is programmed to automatically halt if the critical resolution ( Rs​ ) between the precursor and the analyte falls below 2.0, or if the tailing factor ( Tf​ ) exceeds 1.5. This causally proves that the stationary phase is active and capable of discriminating closely related fluorinated species before any real samples are consumed.

Phase 2: Isotope-Dilution Extraction (Accuracy & Precision)

  • Action: Spike the raw sample matrix with a known concentration of a stable-isotope internal standard (IS) (e.g., a 13C or d4​ -labeled analog).

  • Self-Validation Mechanism: The use of an IS corrects for any analyte loss during sample filtration or ion suppression in the MS electrospray source. The extraction recovery is self-validated because the ratio of Analyte/IS remains constant regardless of absolute volumetric losses during sample preparation.

Phase 3: Linearity & Range Calibration

  • Action: Prepare 5 concentration levels (50%, 80%, 100%, 120%, 150% of the target assay concentration) using the >99.5% CRM.

  • Self-Validation Mechanism: Plot the response ratio versus concentration. An R2≥0.999 and a y-intercept ≤2% of the target response self-validates that the detector is operating strictly within its linear dynamic range and is free from photomultiplier or electron multiplier saturation.

Phase 4: Continuous Quality Control (QC) Monitoring

  • Action: Inject a 100% QC standard every 10 sample injections throughout the sequence.

  • Self-Validation Mechanism: If the QC response deviates by >2.0% from the initial calibration curve, the CDS (Chromatography Data System) flags a drift error. This ensures that environmental fluctuations (e.g., ambient temperature shifts affecting mobile phase viscosity) do not compromise the integrity of the batch.

Conclusion & Best Practices

The transition from method development to a validated, ICH Q2(R2) compliant procedure hinges entirely on the integrity of your reference materials. Utilizing an uncertified, in-house standard for N-Cyclopropyl-2-fluoropyridin-4-amine introduces hidden variables—specifically regioisomeric impurities and unknown mass balances—that will inevitably manifest as precision failures or accuracy biases during late-stage validation.

By investing in a >99.5% Certified Reference Material and implementing self-validating protocols (Internal Standards, automated SST bracketing), laboratories can eliminate standard-induced analytical artifacts, ensuring that the method is definitively fit for its intended purpose.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

Sources

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